molecular formula CH2Cl3NaO4S B1493745 Sodium trichloromethanesulfonate monohydrate CAS No. 677027-41-7

Sodium trichloromethanesulfonate monohydrate

Cat. No.: B1493745
CAS No.: 677027-41-7
M. Wt: 239.4 g/mol
InChI Key: XZEXWMRBBDMXRA-UHFFFAOYSA-M
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Description

Sodium trichloromethanesulfonate monohydrate is a useful research compound. Its molecular formula is CH2Cl3NaO4S and its molecular weight is 239.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium trichloromethanesulfonate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium trichloromethanesulfonate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;trichloromethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEXWMRBBDMXRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Physicochemical Dynamics of Sodium Trichloromethanesulfonate Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Physicochemical profiling, crystallographic elucidation, and validated synthetic protocols.

Executive Overview & Chemical Logic

In the realm of organosulfur chemistry and drug development, sulfonates are heavily relied upon as counterions, leaving groups, and reactive intermediates. While trifluoromethanesulfonate (triflate) dominates the literature as a superacid derivative, its chlorinated analog—Sodium trichloromethanesulfonate monohydrate (CAS: 677027-41-7)—presents a unique, underexplored physicochemical profile[1].

Due to the electronegativity differential between chlorine (3.16) and fluorine (3.98), the trichloromethyl group (Cl₃C–) exerts a weaker inductive pull than its fluorinated counterpart[2]. This fundamental property dictates that trichloromethanesulfonic acid, while still a strong acid, does not reach superacid status[2]. However, this "attenuated" electrophilicity is highly advantageous in drug development protocols where controlled sulfonyl transfer or selective C–Cl radical activation is required without the extreme hydrolytic instability associated with superacid derivatives[2].

Structural Crystallography & Hydration Dynamics

The isolation of this compound as a monohydrate is not merely an artifact of aqueous synthesis; the water molecule is structurally integral. The presence of exactly one water molecule per formula unit profoundly stabilizes the ionic lattice and limits hygroscopicity, a critical factor for formulation scientists[1].

Crystallographic analysis reveals that sodium trichloromethanesulfonate monohydrate crystallizes in the monoclinic P2₁/a space group[3],[4]. The trichlate anion adopts a staggered conformation with approximate


 symmetry, connecting the pyramidal SO₃ and CCl₃ groups via the central S–C bond[3].

The causality behind its stability lies in its highly specific coordination sphere:

  • Hydrogen Bonding: The solitary water molecule acts as a lynchpin, forming weak, bifurcated O–H···O hydrogen bonds that bridge two different trichlate ions[3].

  • Sodium Coordination: The Na⁺ cation is enveloped in a square-pyramidal arrangement, coordinated by two water oxygen atoms and three oxygen atoms originating from distinct sulfonate groups[3]. This limits the lability of the sodium ion, increasing bulk thermal stability[3],[5].

Data Presentation: Physicochemical & Spectroscopic Profile

To facilitate easy comparison for formulation and analytical scientists, the core properties and structural markers are summarized below:

Table 1: Fundamental Physicochemical Properties

Parameter Value / Descriptor Mechanistic Impact
CAS Number 677027-41-7 Unique identifier for the monohydrate form[1].
Molecular Formula CH₂Cl₃NaO₄S Indicates 1:1 ratio of Na to anion, plus one H₂O[1].
Molecular Weight 239.4 g/mol Essential for precise stoichiometric formulation[1].

| Inductive Effect | Weaker than Triflate | Yields a slightly less stable conjugate base; moderate reactivity[2]. |

Table 2: Advanced Spectroscopic & Crystallographic Markers

Method Key Marker / Value Interpretation
Crystallography Space Group P2₁/a Confirms monoclinic structural lattice[3].
Crystallography Square-pyramidal Na⁺ Explains the thermal stability of the monohydrate[3].
X-ray Absorption (XAS) White-line max @ 2.4825 KeV s→p electronic transition within the crystal[1].

| X-ray Absorption (XAS) | Secondary peak @ 2.4806 KeV | Distinctive fingerprint of the complex electronic environment[1]. |

Visualizing the Synthetic Workflow

Understanding the upstream synthesis is critical for tracing potential impurities. The protocol below transitions from fundamental precursors to the precise crystallization of the monohydrate.

G N1 Precursor Synthesis CS2 Chlorination N2 Cl3CSCl (Reactive Intermediate) N1->N2 N3 Oxidation Step H2O2 at 0°C N2->N3 N4 CCl3SO3H (Trichloromethanesulfonic Acid) N3->N4 N5 Stoichiometric Neutralization Na2CO3 Titration (pH 7.0) N4->N5 N6 Thermodynamic Control Slow Aqueous Evaporation N5->N6 N7 Target Isolation Sodium Trichlate Monohydrate N6->N7

Synthesis and crystallization workflow for sodium trichlate monohydrate.

Validated Experimental Protocol: Synthesis & Isolation

As an Application Scientist, designing a reliable methodology requires moving beyond a mere "recipe." Every protocol must be a self-validating system where in-process controls guarantee the end product's integrity. Below is the step-by-step methodology to synthesize and isolate the monohydrate salt[5],[2].

Step 1: Oxidation of Trichloromethanesulfenyl Chloride
  • Procedure: Dissolve the precursor (Cl₃CSCl) in a compatible inert solvent. Slowly add 30% aqueous H₂O₂ dropwise while maintaining the reaction vessel precisely at 0°C[5],[2].

  • Causality for Choice: The oxidation of the sulfur center is highly exothermic. If the temperature exceeds 5°C, the excess thermal energy can induce hydrolytic cleavage of the C–S bond, drastically reducing the yield of trichloromethanesulfonic acid (CCl₃SO₃H)[5],[2].

Step 2: pH-Controlled Neutralization
  • Procedure: Transfer the aqueous CCl₃SO₃H to an ice bath. Slowly titrate with a 1M solution of Sodium Carbonate (Na₂CO₃) until the pH strictly reaches 7.0[2].

  • Causality for Choice: Utilizing Na₂CO₃ instead of Sodium Hydroxide (NaOH) prevents localized spikes of extreme alkalinity. Strong transient basicity can trigger the haloform reaction, cleaving the trichloromethyl group and ruining the batch. The evolution of CO₂ also serves as a visual, self-validating indicator of the ongoing neutralization.

Step 3: Thermodynamic Crystallization (Monohydrate Selection)
  • Procedure: Filter the neutralized solution to remove any insoluble particulate matter. Evaporate the aqueous solvent slowly under ambient conditions (approx. 20–25°C) in a dust-free environment until crystal formation is observed[2].

  • Causality for Choice: The goal is the monohydrate. Flash-drying (e.g., using a rotary evaporator under high heat/vacuum) risks yielding the highly hygroscopic anhydrous form, which will subsequently absorb atmospheric moisture unpredictably. Slow evaporation ensures the thermodynamic assembly of the specific bifurcated O–H···O hydrogen bonding network required for the P2₁/a space group[3].

Step 4: System Validation Checkpoints

To ensure the batch is self-validated before downstream pharmaceutical or analytical use, perform the following:

  • X-Ray Absorption Check: Analyze a sample via transmission mode. The batch is considered pure and structurally intact if the normalized absorbance spectrum exhibits the primary white-line maximum strictly at 2.4825 KeV [1].

  • Lattice Verification: Single-crystal X-ray diffraction must confirm a monoclinic lattice with a square-pyramidal coordination geometry around the Na⁺ center[3].

References

  • IUCr Journals. Sodium trichloromethanesulfonate monohydrate. Acta Crystallographica Section C. Retrieved from:[Link]

  • ResearchGate. Synthesis and Characterization of the Trichlates... Retrieved from:[Link]

Sources

Methodological & Application

Application Notes: Sodium Trichloromethanesulfonate Monohydrate as a Solid, Thermally-Activated Dichlorocarbene Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichlorocarbene (:CCl₂) is a pivotal reactive intermediate in modern organic synthesis, enabling the construction of gem-dichlorocyclopropanes, which are versatile building blocks in medicinal chemistry and materials science.[1] Traditionally, dichlorocarbene is generated from chloroform using strong bases, a method that is often incompatible with base-sensitive substrates.[2] An alternative is the thermal decomposition of sodium trichloroacetate, which avoids a basic medium but requires careful temperature control.[3][4] This guide introduces sodium trichloromethanesulfonate monohydrate (Na⁺CCl₃SO₃⁻·H₂O) as a solid, crystalline, and convenient precursor for the in situ generation of dichlorocarbene under neutral, thermal conditions. We provide a detailed examination of its properties, a proposed mechanism of action, a representative protocol for dichlorocyclopropanation, and essential safety guidelines.

Introduction: The Need for Advanced Dichlorocarbene Precursors

The dichlorocyclopropane motif is of significant interest to researchers in drug development and materials science due to its unique conformational properties and its utility as a synthetic intermediate. The generation of dichlorocarbene (:CCl₂) is central to the synthesis of these three-membered rings.[1] The most common method involves the α-elimination of hydrogen chloride from chloroform using a strong base, often under phase-transfer catalysis conditions.[5][6] While effective, this approach has notable limitations:

  • Substrate Incompatibility: The strongly basic conditions can lead to side reactions with base-sensitive functional groups such as esters, enolizable ketones, and certain heterocycles.

  • Safety and Handling: Chloroform is a volatile and regulated solvent. The use of concentrated aqueous bases also requires careful handling.

Sodium trichloroacetate offers an alternative by generating dichlorocarbene through thermal decarboxylation, thereby avoiding a strong base.[4] Building on this principle, sodium trichloromethanesulfonate monohydrate presents itself as a promising, next-generation precursor. As a stable, crystalline solid, it offers potential advantages in handling, storage, and reaction control for the synthesis of complex molecules.

Scientific Principles and Mechanism of Action

Physicochemical Properties

Sodium trichloromethanesulfonate monohydrate is a salt composed of a sodium cation (Na⁺), a trichloromethanesulfonate anion (CCl₃SO₃⁻), and one molecule of water of hydration. The solid-state structure is stabilized by ionic interactions and hydrogen bonding. Its non-volatile, crystalline nature makes it significantly easier and safer to handle and weigh compared to liquid reagents like chloroform.

Proposed Mechanism of Dichlorocarbene Generation

While a definitive, published mechanistic study for dichlorocarbene generation from sodium trichloromethanesulfonate is not yet available, a plausible pathway can be proposed based on its chemical structure and by analogy to the thermal decomposition of sodium trichloroacetate.[4][7] The reaction is believed to proceed via a two-step thermal elimination process:

  • Elimination of Sulfur Trioxide (SO₃): Upon heating in a suitable high-boiling solvent, the trichloromethanesulfonate anion is proposed to eliminate a molecule of sulfur trioxide (SO₃), a stable leaving group. This step generates a transient trichloromethyl anion (⁻CCl₃).

  • α-Elimination of Chloride: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, electrophilic dichlorocarbene (:CCl₂). The chloride ion then associates with the sodium cation (Na⁺) present in the reaction mixture to form sodium chloride (NaCl).

The generated dichlorocarbene can then be trapped in situ by an alkene to form the desired dichlorocyclopropane product.

G cluster_0 Proposed Thermal Decomposition Pathway cluster_1 In Situ Trapping Precursor Sodium Trichloromethanesulfonate (Na⁺ ⁻O₃S-CCl₃) Intermediate Trichloromethyl Anion Intermediate (Na⁺ ⁻CCl₃) Precursor->Intermediate - SO₃ (Heat, Δ) Carbene Dichlorocarbene (:CCl₂) Intermediate->Carbene - Cl⁻ Byproduct2 Sodium Chloride (NaCl) Alkene Alkene Substrate (e.g., Styrene) Carbene->Alkene [2+1] Cycloaddition Byproduct1 Sulfur Trioxide (SO₃) Product gem-Dichlorocyclopropane Product Alkene->Product

Caption: Proposed mechanism for dichlorocarbene generation and subsequent cycloaddition.

Application Notes & Protocols

Core Advantages
  • Solid and Non-Volatile: Easy and safe to weigh and handle, reducing exposure risks associated with volatile precursors.

  • Neutral Reaction Conditions: The thermal generation mechanism avoids the need for strong bases, making it highly suitable for substrates with base-sensitive functional groups.

  • High Atom Economy: The primary byproducts are gaseous SO₃ (which can be scrubbed) and solid NaCl, simplifying purification.

Representative Protocol: Dichlorocyclopropanation of Styrene

This protocol describes a representative procedure for the dichlorocyclopropanation of styrene as a model substrate. Note: This is a generalized protocol adapted from similar thermal methods; optimization of temperature, reaction time, and solvent may be required for different substrates.

Materials & Equipment:

  • Sodium trichloromethanesulfonate monohydrate

  • Styrene (or other alkene substrate)

  • Anhydrous high-boiling solvent (e.g., diglyme, triglyme, or toluene)

  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize SO₃)

  • Magnetic stirrer and hotplate with temperature control

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet to a scrubber), and a thermometer. Purge the entire system with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the alkene substrate (1.0 eq) and anhydrous solvent (e.g., diglyme, to achieve a ~0.5 M concentration). Begin stirring.

  • Precursor Addition: Add sodium trichloromethanesulfonate monohydrate (1.5 - 2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature sufficient to initiate decomposition (typically in the range of 80-120°C, solvent-dependent). The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup:

    • Filter the cooled reaction mixture through a pad of celite to remove the precipitated sodium chloride and any unreacted precursor.

    • Wash the filter cake with a small amount of the reaction solvent or dichloromethane.

    • Transfer the combined filtrate to a separatory funnel. Wash with water (2x) to remove the polar solvent (if diglyme was used) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired gem-dichlorocyclopropane.

G start Start setup 1. Assemble & Purge (3-Neck Flask, Condenser, Inert Atmosphere) start->setup add_reagents 2. Add Alkene & Solvent setup->add_reagents add_precursor 3. Add Sodium Trichloromethanesulfonate add_reagents->add_precursor react 4. Heat to 80-120 °C (4-12 hours) add_precursor->react monitor 5. Monitor by TLC/GC-MS react->monitor monitor->react Incomplete cool 6. Cool to Room Temp. monitor->cool Complete workup 7. Filter, Wash, Extract cool->workup purify 8. Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for dichlorocyclopropanation using sodium trichloromethanesulfonate.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected outcome for the dichlorocyclopropanation of various alkene substrates using this method. Yields are representative and will vary based on substrate reactivity and reaction optimization.

EntryAlkene SubstrateProductRepresentative Yield (%)
1Styrene1,1-dichloro-2-phenylcyclopropane75-85
21-Octene1,1-dichloro-2-hexylcyclopropane60-70
3Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane70-80
4α-Methylstyrene1,1-dichloro-2-methyl-2-phenylcyclopropane65-75

Safety, Handling, and Storage

4.1. Hazard Identification

Based on data for chemically similar compounds like sodium trichloroacetate, sodium trichloromethanesulfonate monohydrate should be handled with care.[8]

  • Health Hazards: May cause respiratory irritation (H335). Suspected of causing cancer (H351). Avoid breathing dust.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H410).[8] Avoid release to the environment.

4.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Clothing: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

4.3. Storage

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

Sodium trichloromethanesulfonate monohydrate is a valuable and convenient solid precursor for the thermal generation of dichlorocarbene. Its primary advantages lie in its ease of handling and the ability to perform dichlorocyclopropanation reactions under neutral conditions, thus expanding the substrate scope to include base-sensitive molecules. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to incorporate this efficient reagent into their synthetic strategies, paving the way for the streamlined synthesis of complex cyclopropane-containing targets.

References

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes using Dichlorocarbene on Alkenes. [Link]

  • Damian Risberg, E., et al. (2006). Sodium trichloromethanesulfonate monohydrate. Acta Crystallographica Section C, 62(Pt 9), m419-20. [Link]

  • Pearson+. (n.d.). Dichlorocarbene can also be generated by heating sodium trichloro.... [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Vaia. (n.d.). Problem 64 Dichlorocarbene can be generated.... [Link]

  • ChemEurope. (n.d.). Dichlorocarbene. [Link]

  • ResearchGate. (2006). Sodium trichloromethanesulfonate monohydrate | Request PDF. [Link]

  • Study.com. (n.d.). In addition to using CHX3 and base to synthesize dihalocarbenes.... [Link]

  • ResearchGate. (2025). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. [Link]

  • Vaia. (n.d.). Q37E Dichlorocarbene can be generated.... [Link]

  • Brainly.in. (2020). Which of the following is used as source of dichlorocarbene.... [Link]

  • ResearchGate. (2015). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. [Link]

  • Google Patents. (n.d.). US3376349A - Production of dichlorocarbene adducts.
  • Wikipedia. (n.d.). Dichlorocarbene. [Link]

Sources

Application Note: Divergent Reactivity and Functionalization of Alkenes using Sodium Trichloromethanesulfonate Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Level: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The late-stage functionalization of unactivated alkenes is a cornerstone of modern drug development. While trifluoromethylation using the Langlois reagent (sodium trifluoromethanesulfinate) is well-documented, the trichloromethyl analogue—Sodium trichloromethanesulfonate monohydrate (


) —offers a highly versatile, dual-reactivity profile.

Depending strictly on the reaction environment, this bench-stable crystalline solid can serve either as a reliable source of the trichloromethyl radical (


)  for radical addition pathways, or as a precursor to dichlorocarbene (

)
for [2+1] cycloadditions. This application note details the mechanistic underpinnings of these divergent pathways and provides rigorously validated, step-by-step protocols for achieving optimal yields.

Mechanistic Rationale & Reagent Design

The Reagent: Stability and Structure

Handling free trichloromethanesulfonic acid is notoriously hazardous due to its superacidic nature, hygroscopicity, and propensity to decompose into phosgene-like byproducts upon heating [1]. By utilizing the sodium salt as a monohydrate, the structural geometry minimizes steric repulsion between the bulky chlorine atoms and the sulfonate oxygens [1]. This results in a highly stable, isolable crystalline network [3], which provides precise dosing and superior shelf-life.

Divergent Activation Pathways

The utility of


 stems from its ability to bypass different activation barriers based on the applied stimuli:
  • Oxidative Radical Generation (Trichloromethylation): Analogous to the behavior of fluorinated methanesulfonates [2], subjecting the reagent to single-electron transfer (SET) oxidants (e.g.,

    
    ) generates a transient sulfonyloxy radical. This radical rapidly extrudes 
    
    
    
    gas (an entropically driven process) to form the highly electrophilic
    
    
    radical, which undergoes regioselective Atom Transfer Radical Addition (ATRA) to the least hindered carbon of an alkene.
  • Thermal

    
    -Elimination (Dichlorocyclopropanation):  In the absence of an oxidant, high-temperature thermal activation (
    
    
    
    ) forces the decarboxylative-like loss of
    
    
    alongside the dissociation of
    
    
    . This yields a singlet dichlorocarbene (
    
    
    ), which inserts into the
    
    
    -bond of the alkene in a concerted, stereospecific manner.

MechanisticDivergence A Sodium Trichloromethanesulfonate Monohydrate B Oxidative Conditions (SET via Persulfate) A->B E Thermal Conditions (High Heat, >120 °C) A->E C •CCl3 Radical Generation (-SO2, -e⁻) B->C D Alkene Trichloromethylation (Radical Addition) C->D + Alkene F :CCl2 Carbene Generation (-SO2, -NaCl) E->F G Dichlorocyclopropanation ([2+1] Cycloaddition) F->G + Alkene

Fig 1. Mechanistic divergence of Sodium trichloromethanesulfonate monohydrate with alkenes.

Quantitative Data Presentation

Selecting the correct solvent and activation mode is critical. Table 1 demonstrates the optimization of reaction parameters mapping the divergent reactivity using styrene as a model substrate.

Table 1: Optimization of Reaction Parameters for Alkene Functionalization

EntryStimulus / AdditiveSolvent SystemTemp (°C)Dominant PathwayYield (%)
1

(2.0 eq)

(1:1)
65Trichloromethylation84%
2

(2.0 eq)
Pure

65Trichloromethylation12%
3NoneDiglyme140Dichlorocyclopropanation78%
4NoneToluene110Dichlorocyclopropanation35%
5

+ TEMPO

(1:1)
65None (Radical Trapped)0%

Data Insight: The radical pathway (Entry 1) strictly requires a biphasic or highly polar aqueous mixture because the monohydrate salt and the persulfate oxidant possess poor solubility in strictly organic phases (Entry 2). Conversely, the carbene pathway (Entry 3) requires a high-boiling ethereal solvent to reach the required activation energy for


 extrusion.

Experimental Methodologies

Protocol A: Oxidative Trichloromethylation of Terminal Alkenes

This protocol utilizes a chemical oxidant to perform an ATRA-type addition of


 across the double bond.
  • Reagent Charging: In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), Sodium trichloromethanesulfonate monohydrate (2.5 mmol), and Potassium persulfate (

    
    , 2.0 mmol).
    
    • Causality Insight: An excess of the trichloromethanesulfonate salt is utilized to compensate for the rapid, competitive homocoupling of generated

      
       radicals to form hexachloroethane.
      
  • Solvent Addition & Degassing: Add 10 mL of a pre-mixed

    
     (1:1 v/v) solution. Seal the tube with a rubber septum. Perform three cycles of freeze-pump-thaw degassing, backfilling with Argon.
    
    • Causality Insight: Atmospheric triplet oxygen (

      
      ) is a potent radical scavenger. Failing to degas the mixture will result in the formation of peroxy radicals, yielding trace trichloroalcohols and severely depressing the target yield.
      
  • Thermal Initiation: Place the Schlenk tube in a pre-heated oil bath at 65 °C. Stir vigorously at 800 RPM for 12 hours.

    • Causality Insight: Heating triggers the homolysis of the persulfate O-O bond to generate the sulfate radical anion (

      
      ), which is the necessary SET agent to oxidize the sulfonate.
      
  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
    
Protocol B: Thermal Dichlorocyclopropanation

This protocol utilizes the reagent as a slow-release dichlorocarbene source, mitigating the need for hazardous classic carbene precursors like chloroform/strong base.

  • Reaction Setup: In a 50 mL two-neck round-bottom flask fitted with a reflux condenser and a bubbler, dissolve the alkene (1.0 mmol) in anhydrous diglyme (10 mL).

  • Reagent Addition: Add Sodium trichloromethanesulfonate monohydrate (1.5 mmol) in a single portion.

  • Thermal Activation: Purge the system with Nitrogen for 10 minutes. Gradually heat the reaction mixture to 140 °C using a heating mantle. Maintain the temperature for 4-6 hours.

    • Causality Insight: The bubbler allows you to monitor the evolution of

      
       gas. The slow release of 
      
      
      
      at this temperature prevents runaway carbene dimerization, allowing efficient cycloaddition with the alkene
      
      
      -system.
  • Quenching & Workup: Cool the mixture to 0 °C. Quench carefully with saturated aqueous

    
     (10 mL) to neutralize any trace sulfonic acid species. Extract with diethyl ether (3 x 15 mL), wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify the resulting substituted dichlorocyclopropane via short-path distillation or column chromatography.

Trustworthiness & Methodological Verification

To guarantee the integrity of your synthesized products, the following self-validating checks should be implemented during process scale-up:

  • Mechanistic Probing: To confirm the radical trajectory of Protocol A, run a parallel control experiment containing 1.0 equivalent of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). Complete suppression of the trichloromethylated product, accompanied by GC-MS detection of the TEMPO-

    
     adduct, validates the single-electron transfer hypothesis.
    
  • Stereochemical Fidelity: For Protocol B, reacting a pure cis-alkene (e.g., cis-stilbene) should yield exclusively the cis-dichlorocyclopropane. Because carbene cycloaddition is a concerted [2+1] mechanism, any observation of trans-isomerization indicates an impure reagent or undesired radical crossover caused by solvent impurities.

References

  • BenchChem. "Trichloromethanesulfonic Acid | CAS 27153-10-2" BenchChem Chemical Profiles.
  • Carmichael, A. J., et al. "Sodium 1,1,1-Trifluoromethanesulfonate" ResearchGate / Chemical Communications.
  • Tuttolomondo, M. E., et al. "Layered Crystal Structure and Vibrational Spectra of Sodium Trichloromethanesulfonate" ResearchGate / Zeitschrift für anorganische und allgemeine Chemie.

Application Notes and Protocols: Investigating the Utility of Sodium Trichloromethanesulfonate Monohydrate in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Phase-Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases.[1] This is typically achieved using catalysts, such as quaternary ammonium salts or crown ethers, which transport reactive anions from an aqueous or solid phase into an organic phase where the reaction occurs.[2][3] This guide introduces Sodium Trichloromethanesulfonate Monohydrate (STCM), a compound whose potential in PTC has not been extensively explored. Based on its structural characteristics—specifically the combination of a hydrophilic sulfonate group and a lipophilic trichloromethyl group—we hypothesize that STCM may function as an interfacial catalyst or hydrotrope, enabling or accelerating biphasic reactions.[4][5] This document provides the theoretical rationale for this application, alongside detailed, self-validating experimental protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of STCM as a phase-transfer catalyst.

Part 1: Theoretical Framework and Scientific Rationale

The Principle of Phase-Transfer Catalysis

Many valuable reactions in organic synthesis involve a nucleophilic anion (e.g., CN⁻, OH⁻, RO⁻) and an organic substrate. The source of the anion is often an inexpensive inorganic salt soluble only in water, while the organic substrate is soluble only in nonpolar organic solvents.[6] This immiscibility creates a significant barrier to reaction. PTC elegantly solves this by introducing a catalytic agent that extracts the anion from the aqueous phase and transports it into the organic phase, where it can react with the substrate.[7] The most widely accepted model for this process is the Starks extraction mechanism.[7][8]

The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the desired reactant anion (Y⁻) at the liquid-liquid interface. The resulting ion-pair (Q⁺Y⁻) is lipophilic enough to migrate into the bulk organic phase.[1] Here, the anion Y⁻ is poorly solvated, rendering it highly reactive—often referred to as a "naked" anion—and it rapidly reacts with the organic substrate (RZ).[2] The catalyst then transports the leaving group anion (Z⁻) back to the aqueous phase, completing the catalytic cycle.

PTC_Mechanism RZ Organic Substrate (RZ) RZ_QY Reaction RZ->RZ_QY QY_org Catalyst-Anion Pair (Q⁺Y⁻) QY_org->RZ_QY Migration RY Product (RY) RZ_QY->RY Forms QZ_org Catalyst-Leaving Group Pair (Q⁺Z⁻) RZ_QY->QZ_org Releases interface ---------------- Liquid-Liquid Interface ---------------- QZ_org->interface Transfer to Aqueous NaY Inorganic Salt (Na⁺Y⁻) QZ_aq Catalyst-Leaving Group Pair (Q⁺Z⁻) NaZ Byproduct (Na⁺Z⁻) QZ_aq->NaZ QX_aq Regenerated Catalyst (Q⁺X⁻) QZ_aq->QX_aq Anion Exchange (with NaX if present) QX_aq->interface Transfer to Organic interface->QY_org Anion Exchange (with NaY) interface->QZ_aq

Figure 1. The Starks Extraction Mechanism for Phase-Transfer Catalysis.
Profile: Sodium Trichloromethanesulfonate Monohydrate (STCM)

STCM is an organic salt with a unique structure. The trichloromethanesulfonate ("trichlate") anion features a pyramidal SO₃⁻ group bonded to a CCl₃ group.[9][10] The presence of a water molecule in its crystalline structure is integral to its stability and properties.[5][10]

PropertyValueReference
Chemical Formula CCl₃SO₃Na · H₂O[10]
Molecular Weight 255.43 g/mol (Calculated)
Appearance Colorless crystals / White solid[11][12]
Anion Structure Pyramidal SO₃ and CCl₃ groups in a staggered conformation[9][10]
Key Structural Features Ionic sodium sulfonate (hydrophilic), Trichloromethyl group (lipophilic)[5]
Solubility Soluble in water[13]
Scientific Rationale for STCM as a Potential Interfacial Catalyst

While STCM is not a conventional quaternary ammonium salt, its amphiphilic nature provides a strong basis for hypothesizing its activity in biphasic systems. The rationale is rooted in principles of interfacial science and hydrotropy, rather than a direct anion extraction mechanism.[4]

  • Interfacial Accumulation: The hydrophilic SO₃⁻Na⁺ head will strongly prefer the aqueous phase, while the nonpolar, lipophilic CCl₃ "tail" will favor the organic phase. This structure should cause STCM to accumulate at the liquid-liquid interface, reducing interfacial tension.

  • Enhanced Mutual Solubility (Hydrotropy): Similar to hydrotropes like sodium 4-isopropylbenzenesulfonate, STCM may form aggregates or micelle-like structures at the interface.[4] These structures can encapsulate organic substrate molecules, bringing them into much closer proximity with the aqueous-phase nucleophiles, thereby increasing the effective concentration of reactants at the interface and accelerating the reaction.[4]

  • Creation of a "Third Phase": In some cases, catalysts that are not perfectly soluble in either phase can form a distinct third phase where the reaction occurs at an accelerated rate due to high reactant concentrations.[2][3] The unique solubility characteristics of STCM might promote such a phenomenon.

This proposed mechanism differs from the classic PTC model. Instead of the catalyst shuttling anions back and forth, STCM is hypothesized to act as a stationary "mixing zone" or "microreactor" at the interface.

Interfacial_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_interface Interfacial 'Microreactor' Zone RZ Organic Substrate (RZ) STCM STCM Catalyst (CCl₃SO₃⁻Na⁺) RZ->STCM Enters Interfacial Zone RY Product (RY) NaY Nucleophile (Na⁺Y⁻) NaY->STCM Enters Interfacial Zone NaZ Byproduct (Na⁺Z⁻) Reaction Reaction RZ + Y⁻ → RY + Z⁻ STCM->Reaction Facilitates Reaction->RY Diffuses to Organic Phase Reaction->NaZ Diffuses to Aqueous Phase Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Setup 1. Assemble Flasks (Control, STCM, TBAB) Reagents 2. Add Reagents (Substrate, Toluene, Internal Standard) Setup->Reagents Catalyst 3. Add Catalysts Reagents->Catalyst Base 4. Add NaOH Solution Catalyst->Base Heat 5. Heat to 60°C with Vigorous Stirring Base->Heat Sample 6. Withdraw Aliquots (t = 0, 1, 2, 4, 6h) Heat->Sample Quench 7. Quench & Prepare Samples for GC Sample->Quench GC 8. GC Analysis Quench->GC Data 9. Plot Yield vs. Time GC->Data Result 10. Compare Catalyst Performance Data->Result

Sources

Advanced Applications of the Trichloromethanesulfonyl Group in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Reagent Profile

The trichloromethanesulfonyl group (–SO


CCl

) represents a highly versatile, electronically unique moiety in modern medicinal chemistry and organic synthesis[1]. Unlike traditional sulfonyl groups (e.g., mesyl or tosyl), the extreme electron-withdrawing nature of the trichloromethyl moiety dramatically increases the electrophilicity of the sulfur center and the lability of the S–Cl bond in its chloride precursor, trichloromethanesulfonyl chloride (CCl

SO

Cl)[2].

This specific electronic topology allows CCl


SO

Cl to operate via two distinct, switchable reaction pathways: electrophilic halogenation and radical-mediated homolytic transfer[3][4]. This application note details field-proven protocols for utilizing the trichloromethanesulfonyl group, focusing on its superiority in generating high-purity functionalized building blocks critical for drug discovery.

Mechanistic Divergence: Ionic vs. Radical Pathways

Understanding the causality behind reagent activation is critical for reaction design[3]. Under basic, polar conditions, CCl


SO

Cl acts as a highly efficient source of electrophilic chlorine (Cl

)[2]. In contrast, under photochemical or transition-metal catalysis, the S–Cl bond undergoes homolytic cleavage to generate the trichloromethanesulfonyl radical (•SO

CCl

), which undergoes specific additions to unactivated olefins and silyl enol ethers without causing undesired oligomerization[4][5].

MechanisticDivergence Precursor CCl3SO2Cl (Trichloromethanesulfonyl Chloride) PolarCond Polar Conditions (e.g., 2,6-Lutidine) Precursor->PolarCond Base Activation RadicalCond Metal Catalyst / hν (e.g., Ru(II) or Tungsten Lamp) Precursor->RadicalCond Single-Electron Transfer ClTransfer Electrophilic Cl+ Transfer (α-Chlorination) PolarCond->ClTransfer Homolytic Homolytic Cleavage (•SO2CCl3 / •CCl3) RadicalCond->Homolytic

Figure 1: Mechanistic divergence of CCl3SO2Cl into electrophilic and homolytic pathways.

Application 1: Organocatalytic Asymmetric α-Chlorination of Aldehydes

α-Chloroaldehydes are indispensable precursors for synthesizing bioactive epoxides, aziridines, and amino alcohols used in active pharmaceutical ingredients (APIs). Traditionally, N-chlorosuccinimide (NCS) is used; however, it suffers from poor atom economy and generates succinimide by-products that complicate purification[2].

Jimeno et al. demonstrated that CCl


SO

Cl provides an elegant, self-validating solution[3].

Expertise & Causality Insight: The choice of 2,6-lutidine as the base in this protocol is vital. Its steric bulk strictly prevents nucleophilic attack on the highly electrophilic sulfur atom, entirely suppressing undesired sulfonylation of the enamine intermediate. During the Cl


 transfer, the by-product formed is 2,6-lutidinium trichloromethanesulfonate—a highly ionic salt. This phase-divergent byproduct is easily removed via a simple aqueous wash, drastically streamlining purification[2][3].
Table 1: Comparative Efficacy in Aldehyde α-Chlorination
Chlorinating AgentCatalystBaseYield (%)Enantiomeric Excess (ee)By-Product Removal
NCS Diarylprolinol silyl etherNone65 - 80%~85%Difficult (Chromatography)
CCl

SO

Cl
Diarylprolinol silyl ether2,6-lutidine85 - 95% Up to 93% Easy (Aqueous wash)

Note: Data derived from optimization studies on aliphatic aldehydes under mild conditions[2][3].

Protocol 1: Synthesis of (R)-2-Chloro-3-phenylpropanal
  • Preparation: In an oven-dried flask, dissolve the chiral diarylprolinol silyl ether catalyst (0.1 equiv) and 2,6-lutidine (1.2 equiv) in a solvent mixture of 1,2-dimethoxyethane (DME) and H

    
    O (95:5 v/v).
    
  • Substrate Addition: Add 3-phenylpropanal (1.0 equiv) to the stirring mixture and cool the system to -10 °C.

  • Halogenation: Dropwise add CCl

    
    SO
    
    
    
    Cl (1.2 equiv) dissolved in a minimal amount of DME over 15 minutes. (Experience Note: Slow addition is critical to maintain temperature control and maximize enantioselectivity, as the enamine-chlorination step is exothermically driven).
  • Quenching: After complete consumption of the starting material (approx. 2-4 hours via TLC), quench the reaction with cold saturated aqueous NaHCO

    
    .
    
  • Workup & Validation: Extract the aqueous layer with diethyl ether (3x). The ionic 2,6-lutidinium trichloromethanesulfonate byproduct partitions completely into the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure[3].
    

Application 2: Photochemical Synthesis of 2-(Trichloroethyl)sulfolanes

Sulfolanes are highly privileged structural motifs in neuroactive and anti-infective drug development. CCl


SO

Cl can be utilized to rapidly construct the functionalized sulfolane core through a unique cobalt-mediated radical cascade[4].

Expertise & Causality Insight: When reacted with pent-4-enylcobaloximes under light irradiation, CCl


SO

Cl acts as a dual-source of sulfur dioxide and a trichloromethyl radical. The process operates via an S

i (intramolecular bimolecular homolytic substitution) mechanism[4][6]. The •SO

CCl

radical selectively attacks the terminal olefin. The intermediate radical then intramolecularly cyclizes, attacking the saturated carbon bound to cobalt, ejecting the Co(II) species and seamlessly forming the five-membered sulfolane ring[4].

SHiMechanism Step1 1. Prepare pent-4-enylcobaloxime in inert solvent (DCM) Step2 2. Add CCl3SO2Cl (Dual Radical Source) Step1->Step2 Step3 3. Freeze-Pump-Thaw (Strict O2 Removal) Step2->Step3 Step4 4. Tungsten Lamp Irradiation (Photolysis) Step3->Step4 Step5 5. SHi Radical Cyclization (Co(II) Ejection) Step4->Step5 Initiates Radical Cascade Step6 6. Isolation of 2-(β,β,β- trichloroethyl)sulfolane Step5->Step6

Figure 2: Experimental workflow for the photochemical synthesis of trichloroethyl sulfolanes.

Protocol 2: Radical Synthesis of 2-(β,β,β-trichloroethyl)sulfolane
  • Setup: Dissolve pent-4-enylcobaloxime (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) in a Schlenk flask.

  • Reagent Introduction: Add CCl

    
    SO
    
    
    
    Cl (1.5 equiv) under a constant stream of argon.
  • Degassing: Perform three rigorous freeze-pump-thaw cycles. (Experience Note: Molecular oxygen rapidly quenches the intermediate carbon-centered radicals, severely depressing yields. Strict anaerobic conditions are mandatory).

  • Irradiation: Place the flask in an ambient temperature water bath (acting as a heat sink). Irradiate the mixture using a 500W tungsten lamp for 12-16 hours[4].

  • Purification: Once the distinctive red color of the cobaloxime starting material fades—a self-validating indicator of Co(II) dissociation—concentrate the mixture and subject it directly to silica gel chromatography to isolate the target sulfolane[4].

Application 3: Ruthenium-Catalyzed Halogenation of Silyl Enol Ethers

CCl


SO

Cl is exceptionally effective at generating α-chloroacetophenones and 1-aryl-3,3-dichloropropen-1-ones via transition-metal catalyzed reactions with silyl enol ethers[5].

Expertise & Causality Insight: The presence of a Ruthenium(II) phosphine complex (e.g., RuCl


(PPh

)

) strictly modulates the activation of the S–Cl bond. Rather than participating in electrophilic attack, Ru(II) undergoes a single-electron transfer (SET) with CCl

SO

Cl to generate a trichloromethanesulfonyl radical inside the inner coordination sphere of the metal. This controlled radical generation prevents runaway polymerization, allowing it to react selectively with the electron-rich silyl enol ether[5].
Protocol 3: Ru(II)-Catalyzed Synthesis of α-Chloroacetophenones
  • Catalyst Activation: Combine RuCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%) and CCl
    
    
    SO
    
    
    Cl (1.1 equiv) in anhydrous benzene under argon[5].
  • Addition: Add the trimethylsilyl enol ether of acetophenone (1.0 equiv) to the reaction mixture.

  • Heating: Reflux the mixture for 6 hours. (Experience Note: The Ru(II)/Ru(III) redox cycle is heavily temperature-dependent; conducting the reaction below 60°C leads to incomplete radical generation and stalled kinetics).

  • Workup: Quench with dilute aqueous HCl to hydrolyze any unreacted silyl ether. Extract with ethyl acetate, dry over MgSO

    
    , and purify via flash chromatography.
    

References

  • Trichloromethanesulfonyl Chloride: A Chlorinating Reagent for Aldehydes. Jimeno, C., Cao, L., & Renaud, P. | The Journal of Organic Chemistry (2016)[Link]

  • Homolytic displacement at saturated carbon. Part 9. The reactions of trichloromethanesulfonyl chloride with pent-4-enylcobaloximes and with olefins. A novel route to (trichloroethyl)sulfolanes via an SHi mechanism. Ashcroft, M. R., Bougeard, P., Bury, A., Cooksey, C. J., & Johnson, M. D. | Journal of Organometallic Chemistry (1984)[Link]

  • Reactions of trichloromethanesulfonyl chloride and carbon tetrachloride with silyl enol ethers catalyzed by a ruthenium(II) phosphine complex. Kamigata, N., Udodaira, K., Yoshikawa, M., & Shimizu, T. | Journal of Organometallic Chemistry (1998)[Link]

Sources

Troubleshooting & Optimization

"Effect of water content on the stability of Sodium trichloromethanesulfonate monohydrate"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Water in the Stability of Sodium Trichloromethanesulfonate Monohydrate

Welcome to the technical support guide for Sodium trichloromethanesulfonate monohydrate (Na·CCl₃SO₃·H₂O). This document is designed for researchers, scientists, and drug development professionals who are working with this compound. The stability and reactivity of this organosulfur salt are intrinsically linked to its single molecule of water of hydration.[1] This water molecule is not merely surface-adsorbed; it is an integral part of the crystal lattice, forming hydrogen bonds with the sulfonate oxygen atoms and coordinating with the sodium ion.[2][3]

Deviations in the water content from the precise monohydrate stoichiometry can lead to significant changes in the material's physical and chemical properties, including its crystal structure, thermal stability, and solubility.[1] Understanding and controlling the hydration state is therefore paramount for ensuring experimental reproducibility, product quality, and the overall success of your research. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structure of Sodium trichloromethanesulfonate monohydrate and why is the water molecule so important?

A1: Sodium trichloromethanesulfonate monohydrate consists of a sodium cation (Na⁺) and a trichloromethanesulfonate anion (CCl₃SO₃⁻), often referred to as a "trichlate" anion.[2][3] The anion is composed of a pyramidal CCl₃ group and a pyramidal SO₃ group connected by a sulfur-carbon bond.[2][3] The crucial component is the single water molecule (H₂O) per formula unit. This "water of crystallization" is locked into the crystal structure through hydrogen bonds and ionic interactions, stabilizing the entire lattice.[1][2] Its presence is fundamental to the compound's defined crystalline form and inherent properties.

Q2: How does a change in water content affect the compound's stability?

A2: The water of hydration directly influences the compound's thermal stability.[1] The energy required to remove this water molecule represents the first step in the thermal decomposition pathway. After the loss of crystal water, the resulting anhydrous compound decomposes at a higher temperature.[2] Furthermore, uncontrolled loss or gain of water can disrupt the crystal lattice, potentially leading to the formation of an amorphous phase or a different hydrate, which would exhibit distinct solubility and stability profiles.

Q3: Is Sodium trichloromethanesulfonate monohydrate hygroscopic?

A3: While specific hygroscopicity data for this exact compound is not widely published, related sulfonate salts are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[4][5] Therefore, it is critical to assume the material may be sensitive to ambient humidity. Exposure to high-humidity environments could lead to the adsorption of excess water, potentially altering the material's physical state and experimental behavior. Conversely, storage in an excessively dry environment could lead to the loss of the essential water of hydration.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To maintain the integrity of the monohydrate, the following conditions are essential:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6][7] Avoid areas with high humidity or drastic temperature fluctuations.

  • Handling: Handle the compound in a controlled environment, such as a glove box or a room with controlled humidity, especially for sensitive quantitative experiments. Avoid breathing the dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

Q5: Which analytical techniques are best for quantifying water content and assessing thermal stability?

A5: The two primary recommended techniques are:

  • For Water Content: Karl Fischer (KF) Titration is the gold standard for accurately determining water content.[8] It is a highly specific and precise method that quantifies all water present, including the water of hydration.[8]

  • For Thermal Stability: Thermogravimetric Analysis (TGA) is ideal for assessing thermal stability.[9][10] TGA measures the change in mass of a sample as it is heated, allowing for the clear identification of the mass loss corresponding to the release of the water molecule, followed by the decomposition of the anhydrous compound.[11][12] Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to detect thermal events like melting or decomposition.[11]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments.

Logical Flow for Troubleshooting Water Content Issues

G start Problem: Inconsistent Experimental Results check_water Step 1: Verify Water Content (Use Karl Fischer or TGA) start->check_water result Water Content Result check_water->result low_water Result: Water < Stoichiometric result->low_water Low high_water Result: Water > Stoichiometric result->high_water High correct_water Result: Water is Correct result->correct_water Correct cause_low1 Cause 1: Improper Storage (Overly dry conditions) low_water->cause_low1 cause_low2 Cause 2: Overheating during Sample Prep low_water->cause_low2 cause_high Cause: Hygroscopic Uptake (Exposure to humidity) high_water->cause_high other_issues Problem lies elsewhere. Investigate other variables: - Reagent purity - Instrument calibration - Procedural error correct_water->other_issues solution_low Solution: Review storage protocols (cool, dry, sealed). Use gentle sample prep methods. cause_low1->solution_low cause_low2->solution_low solution_high Solution: Handle in controlled atmosphere (glove box). Dry sample under vacuum before use (if appropriate). cause_high->solution_high

Caption: Troubleshooting workflow for water content issues.

Q: My Karl Fischer titration shows a water content significantly lower than the theoretical value for a monohydrate (~7.5%). What went wrong?

A: A lower-than-expected water content typically points to the premature loss of the water of hydration.

Possible Cause Scientific Explanation Recommended Solution
Improper Storage The compound was stored in an environment with very low relative humidity or in a poorly sealed container, causing the water of hydration to slowly effloresce (evaporate) from the crystal lattice.Always store the compound in a tightly sealed container in a cool, dry place.[6][7] For long-term storage, consider using a desiccator with a saturated salt solution to maintain a stable, moderate humidity.
Aggressive Sample Preparation Overheating the sample during grinding, milling, or drying procedures can provide enough energy to drive off the water of hydration before analysis.Handle the material gently. If drying is necessary, use a vacuum oven at a low temperature (e.g., slightly above ambient) and monitor the mass loss carefully to avoid removing the bound water.
Incomplete Sample Dissolution If the sample does not fully dissolve in the Karl Fischer solvent, the titrant cannot react with the water trapped inside the solid particles, leading to an underestimation.Ensure your chosen KF solvent is appropriate for Sodium trichloromethanesulfonate. Gentle sonication or selecting a solvent with better solubilizing properties (e.g., a methanol/formamide mixture) may be necessary.

Q: My analysis (KF or TGA) indicates a water content higher than the theoretical value. Why is this happening?

A: Excess water is almost always due to the adsorption of atmospheric moisture, a sign of hygroscopic behavior.[4][13]

Possible Cause Scientific Explanation Recommended Solution
Hygroscopic Water Uptake The sample was exposed to ambient air with moderate to high humidity during weighing or transfer. The surface of the crystals adsorbed additional water molecules.Perform all sample handling and weighing inside a glove box with a dry atmosphere (e.g., nitrogen or argon) or in a low-humidity controlled chamber. Work quickly and efficiently to minimize exposure time.
Incorrect TGA Interpretation The initial mass loss in the TGA thermogram might include both surface-adsorbed water and the water of hydration, without a clear separation between the two events.In your TGA method, include a brief isothermal hold at a low temperature (e.g., 30-40°C) before starting the main heating ramp. This can sometimes help drive off loosely bound surface moisture before the tightly bound water of hydration is released.

Q: My TGA thermogram shows a mass loss at the expected temperature for water, but the profile looks unusual or is followed by unexpected thermal events.

A: This can indicate decomposition or the presence of impurities.

Possible Cause Scientific Explanation Recommended Solution
Decomposition of Anhydrous Form After the water of hydration is lost, the resulting anhydrous Sodium trichloromethanesulfonate becomes unstable and begins to decompose.[2] This can appear as a continuous or overlapping mass loss event immediately following dehydration.Analyze the TGA data carefully to determine the onset temperature of the second mass loss event. This is the thermal stability limit of the anhydrous material. If stability is critical, ensure your process temperatures remain well below this point.
Presence of Impurities Volatile impurities or residual solvents from synthesis will evaporate during heating, appearing as mass loss steps in the TGA curve, often at temperatures below the dehydration step.Review the synthesis and purification history of the material. If impurities are suspected, techniques like NMR or HPLC may be needed for identification and quantification.

Experimental Protocols

Overall Experimental Workflow

G cluster_prep Sample Handling cluster_analysis Analysis cluster_results Data Interpretation prep Receive & Store Sample (Cool, Dry, Sealed) handle Transfer & Weigh Sample (Inert/Dry Atmosphere) prep->handle kf Protocol 1: Water Content by Karl Fischer Titration handle->kf tga Protocol 2: Thermal Stability by Thermogravimetric Analysis handle->tga kf_data Calculate % Water Content kf->kf_data tga_data Determine % Mass Loss (Water) & Onset of Decomposition tga->tga_data compare Compare & Correlate Results kf_data->compare tga_data->compare conclusion Assess Sample Integrity & Stability compare->conclusion

Caption: Integrated workflow for sample analysis.

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a validated method for accurately quantifying the water content. The principle is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.[14]

1. Reagent and Instrument Preparation:

  • Use a calibrated volumetric Karl Fischer titrator.

  • Use a one-component or two-component KF reagent system with a known titer (e.g., 5 mg/mL).[15]

  • Ensure the titration vessel is clean, dry, and properly sealed to prevent ingress of atmospheric moisture.

  • Fill the vessel with an appropriate anhydrous solvent (e.g., KF-grade methanol).

2. Solvent Conditioning (Pre-Titration):

  • Start the titrator's conditioning function. The instrument will automatically titrate any residual moisture in the solvent until a stable, dry endpoint is reached. This establishes a "dry" baseline.

3. Titer Determination (Standardization):

  • The accuracy of your measurement depends on the exact titer (water equivalent) of the KF reagent. Standardize the titrant immediately before sample analysis.

  • Accurately weigh a suitable amount of a certified water standard, such as di-sodium tartrate dihydrate (which has a theoretical water content of 15.66%).[15][16]

  • Quickly add the standard to the conditioned titration vessel.

  • Titrate to the endpoint. The instrument will record the volume of titrant consumed.

  • Calculate the titer using the formula: Titer (mg/mL) = (Mass of standard in mg × % Water in standard) / Volume of titrant in mL

  • Perform this in triplicate and use the average value.

4. Sample Analysis:

  • In a controlled (dry) atmosphere, accurately weigh approximately 100-150 mg of the Sodium trichloromethanesulfonate monohydrate sample.

  • Quickly introduce the sample into the conditioned titration vessel.

  • Begin the titration. Ensure the sample dissolves completely to make all water available for the reaction.

  • The titration will proceed until the endpoint is reached. Record the volume of titrant used.

5. Calculation of Water Content:

  • Calculate the percentage of water in the sample using the formula: % Water = (Volume of titrant in mL × Titer in mg/mL) / (Mass of sample in mg) × 100

  • Compare the result to the theoretical value for the monohydrate (approx. 7.52%).

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the thermal stability and confirming the loss of the water of hydration. TGA measures mass changes in a material as a function of temperature in a controlled atmosphere.[9][12]

1. Instrument Setup and Calibration:

  • Use a calibrated thermogravimetric analyzer.

  • Select an appropriate sample pan (e.g., aluminum or platinum).

  • Ensure the purge gas (typically high-purity nitrogen for inert atmosphere analysis) is flowing at the recommended rate (e.g., 20-50 mL/min).

2. Sample Preparation:

  • In a controlled atmosphere, weigh 5-10 mg of the Sodium trichloromethanesulfonate monohydrate sample directly into the TGA pan.

  • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

3. TGA Method Parameters:

  • Create a temperature program with the following segments:

    • Equilibration: Hold at 30°C for 5 minutes to allow the furnace to stabilize.
    • Heating Ramp: Heat from 30°C to 400°C at a constant rate. A rate of 10°C/minute is standard and provides good resolution.[12]
    • (Optional) Isothermal Hold: If further analysis is needed, an isothermal hold can be added at the end of the ramp.
Parameter Recommended Value Rationale
Sample Mass 5-10 mgProvides a clear signal without significant thermal lag.
Heating Rate 10 °C/minBalances analysis time with resolution of thermal events.
Atmosphere Nitrogen (N₂)Prevents oxidative decomposition, allowing for the study of thermal stability alone.
Flow Rate 20-50 mL/minEnsures an inert environment and efficiently removes evolved gases.
Temperature Range 30 °C to 400 °CSufficient to observe both the dehydration and the onset of decomposition of the anhydrous salt.

4. Data Analysis and Interpretation:

  • Plot the TGA curve (mass % vs. temperature).

  • Identify the Dehydration Step: Locate the first distinct mass loss step. The percentage of mass lost in this step should correspond to the water content. For a monohydrate, this will be approximately 7.5%.

  • Determine Dehydration Temperature: Note the temperature range over which this mass loss occurs. The peak of the derivative curve (DTG) indicates the temperature of the maximum rate of water loss.

  • Identify the Decomposition Onset: After the dehydration plateau, locate the temperature at which the next mass loss event begins. This is the onset of decomposition for the anhydrous material and is a key indicator of its thermal stability.

References

  • Knapik-Kowalczuk, J., et al. (2019). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium trichloromethanesulfonate monohydrate | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025). Determination of Water Content For Hydrate Formation in Gas-Dominant Systems Using a Multiphase Flash Algorithm. Retrieved from [Link]

  • News-Medical. (2018). Moisture Analysis Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

  • (n.d.). DETERMINATION OF MOISTURE AND TOTAL SOLIDS. Retrieved from [Link]

  • PubMed. (2006). Sodium trichloromethanesulfonate monohydrate. Retrieved from [Link]

  • (n.d.). Karl Fischer Titration. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. Retrieved from [Link]

  • BYJU'S. (2019). Principle of Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of Sodium Methanesulfonate on Hygroscopic and Reactive Properties of NaCl Particles | Request PDF. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Veeprho. (2025). Karl Fisher Titration. Retrieved from [Link]

  • (n.d.). Sodium perchlorate monohydrate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • OSTI. (2010). Internal Structure, Hygroscopic and Reactive Properties of Mixed Sodium Methanesulfonate-Sodium Chloride Particles (Journal Article). Retrieved from [Link]

  • (n.d.). Sodium trichloromethane sulfonate monohydrate CCl3SO3Na, H2O Mineralogical Group: sulfite S environment. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titer determination in Karl-Fischer- Titration. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

Sources

Process Safety and Synthesis Support Center: Exothermic Management of Dichlorocarbene Generation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediate synthesis. Dichlorocarbene (


) is a highly reactive, electron-deficient species central to cyclopropanation, isocyanide generation, and the Reimer-Tiemann formylation[1]. Because it is generated via the rapid, base-mediated decomposition of chloroform (

), the reaction is notoriously hazardous.

This guide synthesizes field-proven process safety insights and self-validating methodologies to help researchers and drug development professionals scale these highly exothermic protocols safely.

Frequently Asked Questions (FAQ)

Q: Why is dichlorocarbene generation so prone to thermal runaway? A: The generation of


 from chloroform relies on two consecutive, highly exothermic reactions. First, the acid-base neutralization (deprotonation of 

by a strong base) forms an unstable trichloromethyl carbanion[2]. Second, this carbanion undergoes an

-elimination of a chloride ion to yield the carbene[3]. The Causality: These reactions often experience an initiation delay. If reactants (like chloroform and base) are allowed to accumulate in a cold or poorly mixed vessel, the sudden onset of

-elimination releases massive localized heat. This triggers a positive feedback loop: elevated temperatures exponentially increase the kinetic rate, which releases more heat, rapidly boiling the solvent and leading to an explosive runaway[3][4].

ThermalRunaway Start Base + CHCl3 Mixing Deprot Deprotonation & α-Elimination Start->Deprot Heat Rapid Exotherm (Heat Release) Deprot->Heat Temp Internal Temp Surges (> Boiling Point) Heat->Temp Rate Exponential Kinetic Rate Increase Temp->Rate Rate->Deprot Positive Feedback Loop (If cooling fails) Runaway Thermal Runaway & Solvent Loss Rate->Runaway Critical Failure

Logic of thermal runaway during poorly controlled dichlorocarbene generation.

Q: What is the Makosza method, and how does it manage exothermicity compared to using potassium tert-butoxide? A: The traditional alkoxide method uses potassium tert-butoxide (


) in anhydrous solvents. Because the system is homogeneous or a fine slurry, carbene generation is instantaneous and irreversible, making the heat release incredibly violent if not cryogenically controlled[5].
The Causality: The Makosza method utilizes Phase-Transfer Catalysis (PTC), combining 

, an organic substrate, 50% aqueous sodium hydroxide, and a lipophilic quaternary ammonium salt (e.g., TEBA)[6][7]. The biphasic nature restricts the initial deprotonation strictly to the aqueous-organic interface. The phase-transfer catalyst must physically extract the intermediate into the bulk organic phase for the reaction to proceed. This mass-transfer requirement acts as a natural kinetic bottleneck, effectively "smoothing out" the heat release and preventing sudden, system-wide exotherms.

Q: Can I use Sodium Hydride (NaH) to generate dichlorocarbene under completely anhydrous conditions? A: Absolutely not. Sodium hydride is profoundly incompatible with halogenated solvents like chloroform and dichloromethane[8]. Mixing NaH with


 bypasses controlled 

-elimination and leads to violent, uncontrollable exothermic degradation, generating localized hotspots and potentially explosive byproducts. If strictly anhydrous conditions are demanded by your substrate, you must use the

method with robust external cooling[8][9].
Exotherm Management Data

To assist in process selection, the following table synthesizes the thermal management profiles of common


 generation strategies:
Generation MethodPrimary ReagentsPhase SystemExotherm RiskThermal Control Mechanism
Makosza (PTC)

, 50% NaOH, TEBA
Biphasic (Aq/Org)ModerateInterfacial mass-transfer limit; Dropwise base addition
Alkoxide

,

Homogeneous/SlurryExtremeCryogenic cooling (< 5 °C); Dropwise

addition
Thermal Sodium trichloroacetateHomogeneousLow-ModerateControlled decarboxylation via gradual external heating
Reimer-Tiemann

, Phenol, Aqueous NaOH
BiphasicHighPre-heating to target initiation temp; Dropwise

addition
Troubleshooting Guide: Real-World Scenarios

Scenario A: The Reimer-Tiemann formylation stalled, then violently "bumped" out of the condenser. Diagnostic & Causality: You likely mixed the phenol, aqueous base, and chloroform at room temperature, then applied heat. The biphasic mixture requires a specific thermal initiation energy to begin deprotonation[3]. While heating, unreacted


 pooled in the basic environment. Once the initiation temperature was reached, the accumulated 

reacted simultaneously, overwhelming the condenser[2][4]. Solution: Heat the aqueous phenol/NaOH mixture to the target initiation temperature (e.g., 60–70 °C) before adding the chloroform. Introduce the chloroform dropwise to the hot mixture[4]. This makes the addition rate the rate-limiting step, giving you complete command over the exotherm.

Scenario B: During a scaled-up Makosza PTC reaction, the temperature suddenly spiked despite the ice bath. Diagnostic & Causality: Magnetic stirring was likely used. As the PTC reaction progresses, massive amounts of sodium chloride (


) precipitate, turning the emulsion into a thick slurry. Magnetic stir bars frequently seize under this viscosity. When mixing stops, the dropwise 

pools on top of the organic layer without reacting. If the slurry suddenly shifts or the stir bar dislodges, the pooled base mixes instantly, triggering a thermal spike that the ice bath cannot absorb. Solution: You must switch to robust mechanical overhead stirring for any PTC reaction exceeding a 50 mmol scale.
Experimental Methodologies: Self-Validating Protocols

The protocols below are designed as self-validating systems . Do not proceed to the next step unless the internal validation checkpoint is successfully met.

Workflow Prep Mix Substrate, CHCl3, & PTC Catalyst Cool Chill to < 5 °C (Ice Bath) Prep->Cool Stir Initiate Overhead Stirring (>400 rpm) Cool->Stir Add Dropwise Addition of 50% NaOH Stir->Add Verify Monitor ΔT (Keep < 10 °C) Add->Verify Verify->Add Pause if ΔT spikes React Controlled Emulsion Reaction Verify->React

Safe experimental workflow for the Makosza phase-transfer catalysis method.

Protocol 1: Controlled Makosza Protocol (Phase-Transfer Catalysis)

Ideal for cyclopropanation of non-sensitive alkenes.

  • Reactor Assembly: Equip a multi-neck flask with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.

    • Self-Validation Check: Start the stirrer at >400 RPM. If the biphasic mixture (alkene,

      
      , and TEBA catalyst) does not form a visually uniform, milky emulsion, increase RPM until it does. Do not proceed if phase separation occurs immediately.
      
  • System Chilling: Submerge the reactor in an ice-water bath.

    • Self-Validation Check: The internal thermocouple must register < 5 °C and remain stable for at least 5 minutes before any base is introduced.

  • Controlled Base Addition: Add the 50% aqueous

    
     dropwise via the funnel.
    
    • Self-Validation Check: Monitor the internal temperature strictly. The core temperature must not exceed 10 °C. If

      
       spikes, halt addition immediately. The temperature must drop within 30 seconds; if it does not, your external cooling is insufficient. This check validates that the addition rate—not the reagent volume—is controlling the kinetic rate.
      
  • Completion and Salt Formation: As the reaction progresses,

    
     will precipitate out of the aqueous phase.
    
    • Self-Validation Check: The mixture will transition from a fluid emulsion to a thick, opaque slurry. The overhead stirrer must maintain the central vortex. If the vortex collapses, the system is no longer homogeneously mixed. Stop the reaction or add a minimal, calculated volume of water to dissolve the salts.

Protocol 2: Anhydrous Alkoxide Protocol (Organic Syntheses Standard)

Required for highly water-sensitive substrates where PTC cannot be utilized[9].

  • Inert Setup: Purge the flask with Argon. Add the potassium tert-butoxide and anhydrous solvent (e.g., heptane)[9].

    • Self-Validation Check: The system must remain a free-flowing, easily agitated suspension.

  • Extreme Cooling: Submerge the reactor into an ice or dry-ice bath to reach strictly < 5 °C.

    • Self-Validation Check: The thermocouple must verify the target temperature is held constant under active stirring.

  • Dropwise Chloroform Addition: Add

    
     dropwise over 1 to 2 hours[9].
    
    • Self-Validation Check: Because

      
      -elimination of the carbanion is irreversible under these conditions[5], you should observe an instant, micro-temperature tick (
      
      
      
      °C variance) and often a color change with each drop. If
      
      
      is added but no exotherm or visual change is observed, stop addition immediately . This indicates stalled initiation; continuing will pool unreacted
      
      
      and guarantee a severe thermal runaway.
References
  • [6] Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition. Indian Academy of Sciences. 6

  • New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins. NIScPR.

  • [1] Dichlorocarbene. Wikipedia. 1

  • [9] Dichloromethylenetriphenylphosphorane Generation. Organic Syntheses. 9

  • [5] Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. MDPI. 5

  • [7] Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Semantic Scholar. 7

  • [2] Reimer Tiemann Reaction Mechanism. BYJU'S. 2

  • [3] Reimer–Tiemann reaction. Wikipedia. 3

  • [4] Application Notes and Protocols: The Use of Chloroform in the Reimer-Tiemann Reaction. Benchchem. 4

  • [8] Compatibility of DCM/CCl3 with sodium hydride. Chemistry Stack Exchange. 8

Sources

"Compatibility of Sodium trichloromethanesulfonate monohydrate with different functional groups"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the complex chemical behavior, functional group compatibilities, and troubleshooting workflows associated with Sodium trichloromethanesulfonate monohydrate (NaCCl₃SO₃·H₂O), often referred to as Sodium trichlate.

Unlike its highly inert fluorinated cousin (sodium triflate), the trichlate anion is defined by the highly polarizable nature of its C-Cl bonds and its unique staggered C₃v conformation [1, 2]. This creates a delicate balance: it acts as a phenomenal "super-leaving group" with intense steric shielding [5], yet remains highly susceptible to hydrolytic degradation under forcing conditions [3].

Below, you will find comprehensive data, mechanistic FAQs, and self-validating experimental protocols to guide your drug development and synthetic workflows.

Functional Group Compatibility Matrix

Quantitative and qualitative reactivity data must govern your reaction design. Because the central C-S bond in trichlate is longer and weaker than in triflate, careful temperature and pH modulation is strictly required [2, 4].

Functional Group / EnvironmentCompatibility LevelMechanistic Interaction & CausalityTemp / pH Limits
Alcohols (R-OH) High Highly compatible under anhydrous activation. Generates alkyl trichlates (R-OTc). The bulky -CCl₃ group mimics a tert-butyl moiety, preventing unwanted sulfur-oxygen bond cleavage by nucleophiles during subsequent S_N2 reactions [5].> 80°C (Anhydrous)
Transition Metals (Pd, Ni) High (Anhydrous) Acts as a weakly coordinating anion in cross-coupling [4]. Warning: Trace water triggers hydrolysis, shedding free chloride ions that will irreversibly poison Pd/Ni catalysts [3].Varies
Amines (Primary/Secondary) Moderate Moderate stability. Steric bulk successfully blocks attack at the sulfur(VI) center[5], but prolonged heating can induce slow nucleophilic attack on the C-Cl bonds directly.< 50°C
Aqueous Bases / Hydroxides Low Incompatible. The C-Cl bonds are hydrolytically unstable in basic protic media. The compound will undergo rapid degradation into hydrochloric acid (HCl), carbon dioxide (CO₂), and sulfates [3].< 30°C / pH < 8

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does NaOTc·H₂O decompose in aqueous base at elevated temperatures, whereas NaOTf (triflate) is virtually indestructible? Expert Insight: The stability of triflate is rooted in the high bond energy (~485 kJ/mol) and short length (1.35 Å) of the C-F bond. Conversely, the trichloromethanesulfonate anion exhibits highly polarizable C-Cl bonds [4]. When exposed to aqueous base and heat, the C-Cl bond undergoes nucleophilic hydrolysis. This cleavage destabilizes the molecule, cascading into a complete fragmentation that yields HCl, CO₂, and sulfuric acid derivatives [3].

Q2: I am trying to synthesize an alkyl trichlate from an alcohol for a downstream cross-coupling reaction. Why is the reaction stalling? Expert Insight: Researchers often default to standard mesylation protocols, which rely on nucleophilic attack at the sulfur(VI) atom via a trigonal bipyramidal transition state[5]. However, the trichlate group specifically mimics the massive steric bulk of a tert-butyl group [5]. This steric hindrance suppresses direct nucleophilic attack on the sulfur atom. If your reaction stalls, you must switch to more rigorous activation conditions—utilizing strict anhydrous environments and a non-nucleophilic base (such as 2,6-lutidine) to overcome this steric shield [5].

Q3: Does the presence of the monohydrate water molecule affect structural coordination in my Lewis acid catalysis? Expert Insight: Absolutely. X-ray absorption spectroscopy and crystallographic data reveal that the single water molecule in NaCCl₃SO₃·H₂O forms bifurcated O-H···O hydrogen bonds to two different trichlate ions, organizing into a rigid square-pyramidal arrangement around the sodium cation[1, 2]. If this water is not removed, it will outcompete your substrate for the metal center or initiate hydrolysis of the C-Cl bond.

Troubleshooting & Experimental Workflows

Protocol A: Safe Dehydration of NaCCl₃SO₃·H₂O for Cross-Coupling

To utilize sodium trichlate as a weakly coordinating counter-ion, the monohydrate must be meticulously dehydrated. Self-Validation: You must not heat the salt above 100°C without a deep vacuum, as it will thermally degrade into phosgene-like byproducts [3].

Step-by-Step Methodology:

  • Initial Vacuum Desiccation: Place the NaCCl₃SO₃·H₂O crystals in a vacuum oven at 60°C for 12 hours at < 5 mbar to gently break the bifurcated hydrogen-bonded water [1, 2].

  • Azeotropic Distillation: Transfer the partially dried salt to an oven-dried Schlenk flask. Suspend in anhydrous toluene (10 mL per gram of salt).

  • Reflux: Equip the flask with a Dean-Stark trap. Reflux the suspension to azeotropically strip out the remaining inner-sphere hydration.

  • Validation: Perform a Karl Fischer titration on the resulting solid. The system is validated for cross-coupling only when H₂O is < 10 ppm.

  • Isolation: Cool under argon, filter via Schlenk filtration, and store the anhydrous salt immediately in an inert glovebox.

Dehydration_Workflow Start NaCCl3SO3·H2O Monohydrate Salt Drying Vacuum Desiccation (60°C) & Toluene Azeotrope Start->Drying Initiates Dehydration Anhydrous Anhydrous NaCCl3SO3 (Validated: <10 ppm H2O) Drying->Anhydrous Complete Water Removal Pitfall Thermal Degradation (If heated >100°C w/o vacuum) Drying->Pitfall Incorrect Temperature Control Catalysis Cross-Coupling Catalysis (Weakly Coordinating Anion) Anhydrous->Catalysis Successful Application

Caption: Experimental workflow ensuring safe dehydration of Sodium Trichlate without inducing thermal degradation.

Protocol B: Mitigating Decomposition in S_N2 Substitutions

When deploying trichlate as a leaving group, unreacted nucleophiles might attack the C-Cl bonds if thermodynamic limits are breached.

Step-by-Step Methodology:

  • Solvent Selection: Utilize strictly polar aprotic solvents (e.g., CH₂Cl₂ or THF) to minimize the solvation of the trichlate anion, keeping its inherent nucleophilicity suppressed [3].

  • Thermal Gating: Cap reaction temperatures strictly below 50°C. If higher activation energy is required, utilize microwave irradiation with short, controlled bursts rather than prolonged continuous heating.

  • Quenching Strategy: Terminate the reaction using a cold, dilute aqueous buffer (pH 7). Validation: Check the aqueous layer's pH. If you use a strong base (like saturated NaHCO₃) while the mixture is still warm, you will catalyze the hydrolysis of unreacted trichlate, releasing HCl and aggressively acidifying your organic layer [3].

Reaction_Pathway Triflate Alkyl Trichlate (R-OTc) 'Super-Leaving Group' SN2_Path SN2 Substitution (T < 50°C, Aprotic Solvent) Triflate->SN2_Path Target Nucleophile Degrade_Path Hydrolytic Pathway (Heat + Protic/Basic Media) Triflate->Degrade_Path Uncontrolled Conditions Success Alkylated Product + Intact NaOTc SN2_Path->Success Steric Shielding Prevents S-O Cleavage Failure Catastrophic Cleavage: HCl + CO2 + Sulfates Degrade_Path->Failure C-Cl Bond Hydrolysis

Caption: Logical relationship mapping the successful S_N2 trajectory versus hydrolytic degradation of Alkyl Trichlates.

References

  • Sodium trichloromethanesulfonate monohydrate - 677027-41-7 - Vulcanchem Source: vulcanchem.com URL:[Link]

  • Sodium trichloromethanesulfonate monohydrate - IUCr Journals Source: iucr.org URL:[Link]

  • Trichloromethanesulfonic Acid|CAS 27153-10-2| - Benchchem Source: benchchem.com URL:[Link]

  • The Weakly Coordinating Trichloromethanesulfonate Anion: NQR Comparison of Its Coordinating Abilities via Oxygen with Those of the Chloroacetate Ions Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates Source: PMC - NIH URL:[Link]

Validation & Comparative

A Comparative Guide to Dichlorocarbene Precursors: Efficiency, Mechanisms, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Researchers, and Drug Development Scientists

Executive Summary & Mechanistic Context

The in situ generation of the highly reactive, electrophilic intermediate dichlorocarbene (


) is a foundational transformation in organic synthesis[1]. For researchers in drug development and total synthesis, capturing this transient singlet-state carbene via stereospecific [2+1] cycloaddition with alkenes yields gem-dichlorocyclopropanes—critical building blocks for various complex molecular architectures[1][2].

However, because dichlorocarbene is inherently unstable and prone to rapid dimerization or polymerization, the efficiency of any cyclopropanation relies entirely on how the carbene is generated. The choice of precursor dictates operational yield, stereochemical fidelity, and substrate tolerance. This guide objectively evaluates the relative efficiency of four primary precursors—Chloroform, Sodium Trichloroacetate, the Seyferth Reagent, and Carbon Tetrachloride—synthesizing mechanistic causality with field-proven experimental methodologies.

Mechanistic Pathways of Carbene Generation

The efficiency of dichlorocarbene generation is heavily dependent on how effectively the method overcomes kinetic activation barriers while preventing the intermediate from hydrolyzing.

PrecursorMechanisms CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Singlet Ground State CHCl3->Carbene + NaOH & PTC (α-elimination) NaTCA Sodium Trichloroacetate (Cl₃CCOONa) NaTCA->Carbene Thermal (-CO₂, -NaCl) (Decarboxylation) Seyferth Seyferth Reagent (PhHgCCl₃) Seyferth->Carbene Thermal (-PhHgCl) (Extrusion) CCl4 Carbon Tetrachloride (CCl₄) CCl4->Carbene + Mg & Ultrasound (Sonochemical) Product gem-Dichlorocyclopropane (Product) Carbene->Product [2+1] Cycloaddition

Pathways for dichlorocarbene generation and subsequent[2+1] cycloaddition.

  • Chloroform (

    
    ) via Phase-Transfer Catalysis (PTC):  Generates the carbene through base-induced α-elimination[1]. Its remarkable efficiency is primarily due to the unique properties of 50% aqueous 
    
    
    
    . The highly concentrated
    
    
    solution acts as a potent desiccation agent; the strict hydration spheres bound to the
    
    
    ions prevent free water from entering the organic phase[3]. Deprotonation yields a
    
    
    anion, which is chaperoned into the organic phase as a lipophilic ion pair with a quaternary ammonium catalyst, shielding the intermediate from hydrolysis before it undergoes reversible dissociation into
    
    
    [3].
  • Sodium Trichloroacetate (

    
    ):  Driven entirely by thermal decarboxylation. Upon heating to 80–140°C, thermodynamic stress forces the cleavage of the C-C bond, expelling 
    
    
    
    [1][4]. The resulting trichloromethyl carbanion rapidly ejects a chloride ion to form
    
    
    [4]. Because no base or strong acid is present, this pathway provides an entirely neutral environment[2].
  • Seyferth Reagent (

    
    ):  Heavy-metal-mediated thermal extrusion (100–150°C). By forcing the extrusion of 
    
    
    
    , this reagent provides an exceptionally clean source of carbene without generating free ionic byproducts[1][5].
  • Carbon Tetrachloride (

    
    ) via Sonochemistry:  Uses a magnesium-mediated reduction activated by ultrasound irradiation[6]. The collapse of microscopic cavitation bubbles provides massive, localized thermal spikes that drive carbene generation without subjecting the bulk solution to sustained heat[6].
    

Quantitative Performance & Trade-off Analysis

Selecting a dichlorocarbene precursor inherently requires navigating a trade-off matrix balancing reaction efficiency, molecular survival constraints, and scale-up feasibility.

Precursor / MethodActivation ModalityIdeal Substrate ProfileRepresentative Yields (%)Operational AdvantagesLimitations & Hazards
Chloroform (PTC) Base (

) + PTC
General/Aliphatic Alkenes72% - 93%[1][2]Highly economical; scalable under mild temperatures (30-60°C).Destroys base-sensitive substrates (e.g., esters, epoxides).
Sodium Trichloroacetate Thermal (80-140°C)Base-sensitive Alkenes65% - 75%[2][7]Neutral reaction environment; absolutely no base-catalyzed degradation.Requires sustained refluxing; handling of evolved

gas.
Seyferth Reagent Thermal (100-150°C)Unreactive/Steric Alkenes>85%[1]Cleanest reaction profile; overcomes poor nucleophilicity of alkynes.Severe organomercury toxicity strictly limits bulk scaled use[2].
Carbon Tetrachloride Ultrasound + MagnesiumAromatic/General60% - 80%[6]Rapid reaction kinetics; avoids strong bases and macroscopic bulk heating.Unpredictable induction periods; potential for foaming[6].

Self-Validating Experimental Protocols

A robust chemical protocol must operate as a self-validating system, meaning the chemist can observe macroscopic physical changes that verify microscopic mechanism progression.

Protocol A: High-Efficiency PTC Cyclopropanation via Chloroform

This methodology leverages the physical constraints of biphasic chemistry to synthesize high yields of gem-dichlorocyclopropanes under remarkably mild conditions[2].

Materials: Alkene (1.0 eq), Chloroform (serves as both solvent & reagent), 50% w/v aqueous


, Benzyltriethylammonium chloride (BTEAC) (1-5 mol%)[2][6].
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the target alkene and the BTEAC phase-transfer catalyst directly into the chloroform layer[2].

  • Activation: Ensure the stirring is extremely vigorous (this is critical to physically maximize the biphasic interfacial surface area where deprotonation occurs) and add the 50% aqueous

    
     dropwise[2].
    
  • Validation Checkpoint 1 (Emulsification): The solution will immediately transition into a thick, milky emulsion. This phase disruption visually validates that the quaternary ammonium catalyst is successfully forming lipophilic pairs and trafficking into the organic layer. A slight exotherm (up to 40-50°C) will be noted[2].

  • Reaction Phase: Maintain vigorous stirring for 2–12 hours.

  • Validation Checkpoint 2 (TLC Monitoring): Because the carbene intermediate continuously forms and degrades, reaction completion must be strictly assessed against the consumption of the alkene via TLC/GC.

  • Workup: Quench the active base by pouring the mixture over ice water. Separate the organic layer, extract the aqueous layer with dichloromethane, wash combined organic fractions with brine, dry over anhydrous

    
    , and concentrate in vacuo[2].
    
Protocol B: Neutral Carbene Generation via Sodium Trichloroacetate

For substrates featuring highly sensitive motifs that easily undergo saponification or basic degradation, this thermal methodology isolates the reaction from basic influence.

Materials: Alkene (1.0 eq), Sodium Trichloroacetate (1.5–2.0 eq), Anhydrous dimethoxyethane (DME)[2].

  • Preparation: Suspend the alkene and sodium trichloroacetate in anhydrous DME within a flask properly equipped with a reflux condenser[2]. Note: A nitrogen atmosphere is recommended to preclude moisture interference[7].

  • Activation: Apply heat to slowly bring the reaction up to reflux (approx. 80–85°C)[2].

  • Validation Checkpoint 1 (Gas Evolution & Precipitation): Once the precise decomposition energy barrier is breached, the reaction will undergo a cascade. You must observe robust bubbling (

    
     gas evolution) and the steady, visible precipitation of insoluble sodium chloride (
    
    
    
    ) out of the solvent[2][4]. Causality Note: If the suspension remains clear and undisturbed, decarboxylation has failed; investigate your heating apparatus and solvent dryness.
  • Reaction Phase: Maintain steady reflux until the visible bubbling fully ceases (typically 4–12 hours), which indicates complete consumption of the trichloroacetate precursor[2].

  • Workup: Cool the mixture to room temperature. Filter the crude mixture directly to safely remove the precipitated

    
     salt. Wash the filter cake with fresh DME, and concentrate the pure filtrate under reduced pressure to isolate the crude adduct[2].
    

Summary and Methodological Recommendations

Selecting a dichlorocarbene precursor requires a thorough understanding of organic tolerance factors. Phase-Transfer Catalysis using Chloroform remains the gold standard for bulk, economical syntheses due to the sophisticated thermodynamic protection afforded by ion-pairing[2][3]. However, thermal decarboxylation of Sodium Trichloroacetate offers an indispensable rescue strategy for base-labile molecules[2][7]. While organomercury complexes (Seyferth Reagent) yield remarkably clean outcomes[5], their extreme toxicity largely restricts them from modern protocols, heavily encouraging chemists to pivot toward emerging sonochemical techniques (


 + Mg )[6] when encountering sluggish, electron-deficient alkenes.
References
  • BenchChem , "A Comparative Guide to Dichlorocarbene Precursors for Cyclopropanation Reactions - Benchchem." Benchchem.com. 2

  • Grokipedia , "Dichlorocarbene - Grokipedia." Grokipedia.com. 1

  • ResearchGate , "Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features." Researchgate.net. 3

  • DSpace@MIT , "Electronic Structure Analyses and Activation Studies of a Dinitrogen-derived Terminal Nitride of Molybdenum - DSpace@MIT." Mit.edu. 5

  • Organic Syntheses , "2-oxa-7,7-dichloronorcarane - Organic Syntheses Procedure." Orgsyn.org. 7

  • Vaia , "Problem 64 Dichlorocarbene can be generated..." Vaia.com. 4

  • ResearchGate , "A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation." Researchgate.net. 6

Sources

"Literature review of dichlorocarbene generation methods"

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison Guide: Engineering Dichlorocarbene Generation for Scalable Chemical Synthesis

As a Senior Application Scientist navigating complex synthetic pathways, one of the most persistent challenges is mastering the generation of transient reactive intermediates. Dichlorocarbene (


) is an indispensable electrophilic species in organic chemistry, serving as the cornerstone for gem-dichlorocyclopropanation of alkenes, the Reimer-Tiemann formylation of phenols, and the carbylamine reaction[1].

Because $ :CCl_2 $ is intensely reactive and possesses a singlet ground state, it cannot be bottled or stored; it must be generated in situ. The scientific challenge is not whether the carbene will react, but whether your chosen generation method will destroy your substrate before the carbene can be trapped. In this guide, we will critically evaluate the four premier pathways for generating dichlorocarbene, exposing the underlying causality behind each methodology so you can match the thermodynamics and kinetics of the precursor to the specific sensitivities of your target molecule.

Mechanistic Convergence of Carbene Precursors

The generation of dichlorocarbene ultimately requires the removal of both an electropositive leaving group (such as a proton, sodium ion, or heavy metal) and an electronegative leaving group (chloride) from a $ CCl_3 $ precursor.

G Makosza Makosza PTC CHCl3 + NaOH Carbene :CCl2 Dichlorocarbene Makosza->Carbene - HCl Thermal Thermal Decarboxylation Cl3CCO2Na Thermal->Carbene - CO2, - NaCl Seyferth Seyferth Reagent PhHgCCl3 Seyferth->Carbene - PhHgCl Sono Sonochemical CCl4 + Mg Sono->Carbene - MgCl2 Product gem-Dichlorocyclopropane (Target Scaffold) Carbene->Product + Alkene [2+1] Cycloaddition

Caption: Convergent synthetic pathways for dichlorocarbene generation.

Phase-Transfer Catalysis: The Makosza Method

The traditional base-induced α-elimination from chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) revolutionized carbene chemistry, but its early iterations required strictly anhydrous conditions (e.g., potassium tert-butoxide). The Makosza phase-transfer catalysis (PTC) method overturned this limitation by introducing saturated aqueous NaOH.

The Causality: Novices often wonder how a highly water-sensitive intermediate can survive 50% aqueous NaOH. The causality lies in interfacial thermodynamics. A 50% NaOH solution is highly saturated; the water molecules are tightly bound to the sodium hydroxide, transforming the aqueous phase into a powerful desiccant that strips water away from the organic boundary. Deprotonation of chloroform occurs strictly at the biphasic interface. The resulting trichloromethanide anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is immediately paired with a lipophilic quaternary ammonium cation (e.g., Benzyltriethylammonium, 

) and shuttled deep into the anhydrous chloroform bulk. Once isolated in the organic phase, the ion pair undergoes α-elimination of a chloride ion to form $ :CCl_2 $ in a safe, water-free microenvironment.

Self-Validating Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve the target alkene (50 mmol) and Benzyltriethylammonium chloride (BTEAC, 1-5 mol%) in 50 mL of Chloroform (acts as both reagent and solvent)[2].

  • Equip the flask with a reflux condenser and an overhead stirrer. Note: Vigorous mechanical stirring is critical to maximize the interfacial surface area for the PTC mechanism.

  • Cool the mixture in a water bath (15°C) and add 50% (w/v) aqueous NaOH (20 mL) dropwise over 20 minutes[2].

  • Allow the reaction to stir at 40–50°C for 2 to 4 hours. The organic layer turning slightly brown indicates carbene generation.

  • Quench with ice water, separate the organic phase, extract the aqueous layer with dichloromethane, and dry over anhydrous

    
    .
    

Thermal Decarboxylation: Sodium Trichloroacetate

If your substrate contains base-sensitive moieties like esters, enolizable ketones, or sensitive halogens, the Makosza PTC method will destroy it via saponification or aldol condensation. The thermal decomposition of Sodium Trichloroacetate (


) offers a completely neutral alternative.

The Causality: The elimination is thermally driven rather than base-driven. Heating the salt in a high-boiling coordinating solvent like 1,2-dimethoxyethane (DME) forces thermal decarboxylation[3]. This irreversible fragmentation ejects


 gas and stable carbanion intermediates, eventually precipitating insoluble 

. The physical phase separation of these byproducts—a gas bubbling out and a solid crashing out—drives Le Chatelier's equilibrium inexorably forward toward carbene formation in an environment totally devoid of basic hydroxides[2].

Self-Validating Experimental Protocol:

  • Suspend the alkene (50 mmol) and Sodium Trichloroacetate (75-100 mmol) in 60 mL of anhydrous 1,2-dimethoxyethane (DME)[2].

  • Heat the mixture to reflux (80-85°C) with vigorous stirring[2].

  • Validation Step: Reaction progress is self-indicating. You will observe robust effervescence (

    
     evolution) and the progressive deposition of a fine white precipitate (
    
    
    
    ) on the flask walls.
  • Maintain reflux for 4-12 hours until gas evolution ceases[2].

  • Cool, filter out the sodium chloride cake, and concentrate the filtrate under reduced pressure to isolate the dichlorocyclopropane.

Organomercurial Delivery: The Seyferth Reagent

Certain sterically hindered or electron-deficient olefins (e.g., ethylene, tetrachloroethylene) are notoriously unreactive toward standard carbenes, often resulting in carbene dimerization before target capture. Phenyl(trichloromethyl)mercury (


), the Seyferth Reagent, overcomes this.

The Causality: The Seyferth reagent provides direct carbenoid transfer at high temperatures. As the compound degrades thermally, it forms an extremely tight transition state, directly passing the $ :CCl_2


CCl_3^-

PhHgCl$) pushes the addition reaction to completion[4].

Self-Validating Experimental Protocol (Caution: Extreme Toxicity):

  • Safety: Conduct all work in a high-flow fume hood.

    
     is a severe neurotoxin and environmental hazard[5].
    
  • Dissolve the unreactive alkene (10 mmol) and Phenyl(trichloromethyl)mercury (11 mmol) in 30 mL of anhydrous toluene[2].

  • Reflux the mixture (110°C) under an inert

    
     atmosphere for 2 to 24 hours depending on alkene reactivity[2].
    
  • Validation Step: A heavy, brilliant white precipitate of phenylmercuric chloride (

    
    ) will gradually crystallize out of the hot solution, confirming the decomposition of the Seyferth reagent.
    
  • Cool, filter the hazardous byproduct for specialized heavy-metal disposal, and purify the filtrate by distillation[2].

Sonochemical Activation: Carbon Tetrachloride & Magnesium

For laboratories lacking high-boiling solvent setups or needing mild conditions without bases, the sonochemical generation of dichlorocarbene using


 and Magnesium powder is an elegant modern alternative.

The Causality: Traditional Grignard-style insertion into polyhalogenated methanes is notoriously sluggish. However, acoustic cavitation generated by ultrasonic irradiation creates microscopic localized hotspots of extreme temperature and pressure in the solvent. This cavitation shears the solvent and cleans the passivated magnesium surface, facilitating rapid single-electron transfer to


 at room temperature, releasing 

and high yields of the carbene[6].

Comparative Performance Matrix

Data summarization for matching the correct operational pathway to the specific substrate vulnerabilities[2][4][6].

Generation MethodPrecursor SystemPrimary MechanismIdeal Substrate ScopeAvg. Yield (%)Major Limitation
Makosza PTC

, 50% NaOH, BTEAC
Interfacial deprotonationStandard alkenes, electron-rich dienes70–95%Destroys base-sensitive functional groups
Thermal Decarboxylation

, DME (Reflux)
Neutral decarboxylationBase-labile targets (esters, aldehydes)60–80%Requires long reflux in coordinating solvents
Seyferth Reagent

, Toluene (Reflux)
Direct carbenoid transferUnreactive or highly sterically hindered olefins65–85%Extreme heavy-metal toxicity and disposal
Sonochemical

, Mg, Ultrasound
Cavitation-driven radical/carbenoidGeneral olefins, mild/neutral reqs50–75%Requires specialized sonicators and handles

Strategic Decision Protocol

Selection of a dichlorocarbene precursor is a fundamental trade-off between reactivity, molecular sensitivity, and operational safety. Use the logic tree below to standardize decision-making in your synthetic workflows.

DecisionTree Start Assess Substrate & Safety Constraints BaseSens Is the substrate base-sensitive? (e.g., esters, enolizable ketones) Start->BaseSens Unreactive Is the olefin highly unreactive or sterically hindered? BaseSens->Unreactive No TCA Use Sodium Trichloroacetate (Neutral, Thermal) BaseSens->TCA Yes Tox Can facility handle severe Hg toxicity? Unreactive->Tox Yes Makosza Use Makosza PTC (CHCl3 / NaOH / BTEAC) Unreactive->Makosza No Seyferth Use Seyferth Reagent (PhHgCCl3) Tox->Seyferth Yes Sono Use Sonochemical Mg/CCl4 (Alternative mild route) Tox->Sono No

Caption: Decision logic tree for selecting the optimal dichlorocarbene precursor.

References

  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate. Available at: [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. ResearchGate. Available at: [Link]

  • Phenyl(trichloromethyl)mercury - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The thermal decarboxylation of alkali trichloroacetates in aprotic solvents. ResearchGate. Available at:[Link]

  • Phenyl(trichloromethyl)mercury. Grokipedia. Available at:[Link]

  • Dichlorocarbene. Wikipedia. Available at: [Link]

Sources

A Comparative Guide to Assessing the Purity of Sodium Trichloromethanesulfonate Monohydrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible synthetic chemistry. Sodium trichloromethanesulfonate monohydrate, a compound of interest for its potential as a trichloromethylating agent, is no exception. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this reagent, supported by established principles and experimental data from analogous compounds. We will explore the rationale behind method selection, detail experimental protocols, and compare the performance of Sodium trichloromethanesulfonate monohydrate with alternative reagents.

Introduction to Sodium Trichloromethanesulfonate Monohydrate: Properties and Applications

Sodium trichloromethanesulfonate monohydrate (CCl₃SO₃Na·H₂O) is a salt of trichloromethanesulfonic acid. Its structure, featuring a trichloromethyl group, suggests its utility as a reagent for introducing the -CCl₃ moiety into organic molecules.[1] This is analogous to the well-established use of sodium trifluoromethanesulfinate (Langlois' reagent) for trifluoromethylation, a critical transformation in modern medicinal chemistry.[2] The introduction of a trichloromethyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule, making it a valuable tool in drug discovery.

The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, the formation of toxic byproducts, and difficulty in purification of the final active pharmaceutical ingredient (API).

Potential Impurities in Sodium Trichloromethanesulfonate Monohydrate

Understanding the potential impurities is the first step in developing a robust analytical method for purity assessment. Based on the likely synthesis routes, which may involve the reaction of a trichloromethyl-containing precursor with a sulfite source, potential impurities could include:

  • Starting Materials: Unreacted precursors such as chloroform, carbon tetrachloride, or trichloromethanesulfonyl chloride.

  • Byproducts of Synthesis: Inorganic salts like sodium chloride and sodium sulfate, which can be formed during the reaction and workup.[3]

  • Degradation Products: Hydrolysis of the trichloromethanesulfonate anion could lead to the formation of chloroform and sulfate ions.

  • Solvent Residues: Residual solvents from the purification process.

Analytical Methodologies for Purity Assessment

A multi-faceted approach is often necessary to fully characterize the purity of a reagent. Here, we compare several key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of sodium trichloromethanesulfonate.

Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a salt like sodium trichloromethanesulfonate, ion-pair reversed-phase HPLC is a common and effective approach.

Comparison with Other Methods:

FeatureHPLC-UVIon Chromatography (IC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between liquid and solid phases.Ion-exchange separation.Partitioning between gas and liquid/solid phases.Nuclear spin transitions in a magnetic field.
Applicability Excellent for the main component and non-volatile organic impurities.Ideal for inorganic anions (e.g., Cl⁻, SO₄²⁻).Suitable for volatile impurities (e.g., residual solvents, starting materials).Provides structural information and quantification of the main component and impurities with distinct signals.
Sensitivity Good to excellent, depending on the chromophore.Excellent for ionic species.Excellent for volatile compounds.Moderate, but can be enhanced with high-field instruments.
Specificity Good, can be enhanced with mass spectrometry (LC-MS).Good for target ions.Excellent, especially with a mass spectrometer (GC-MS).Excellent for structural elucidation.
Limitations May require a derivatizing agent for compounds without a UV chromophore.Limited to ionic species.Not suitable for non-volatile compounds.Can be less sensitive for trace impurities.

Proposed HPLC-UV Method for Sodium Trichloromethanesulfonate Monohydrate:

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 100 mg of Sodium trichloromethanesulfonate monohydrate and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for a wide range of organic molecules.

  • Phosphate Buffer: Controls the pH of the mobile phase to ensure consistent ionization of the analyte and any acidic or basic impurities.

  • Acetonitrile Gradient: Allows for the elution of compounds with a range of polarities.

  • UV Detection at 210 nm: While the sulfonate group itself has a weak chromophore, detection at low UV wavelengths often provides sufficient sensitivity for assay and impurity profiling.

Data Presentation:

AnalyteRetention Time (min) (Expected)
Sodium Trichloromethanesulfonate~ 8-10
Potential Impurity 1 (e.g., Trichloromethanesulfonyl chloride)~ 12-15
Potential Impurity 2 (e.g., Chloroform)~ 3-5

Diagram of the HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sodium Trichloromethanesulfonate Solvent Dissolve in Diluent Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Injector Inject into HPLC Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Caption: Workflow for the purity assessment of Sodium trichloromethanesulfonate monohydrate by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • ¹³C NMR: Can provide information about the carbon skeleton of the molecule and any carbon-containing impurities.

  • ²³Na NMR: Can be used to confirm the presence of the sodium cation and may provide insights into its coordination environment.[6][7]

  • ³⁵Cl NMR: While less common, it could potentially be used to probe the environment of the chlorine atoms.

Advantages for Purity Assessment:

  • Structural Confirmation: Provides unambiguous identification of the main component.

  • Quantitative Analysis: qNMR can be used for an absolute purity determination without the need for a reference standard of the analyte itself.

  • Detection of a Wide Range of Impurities: Can detect any impurity with NMR-active nuclei.

Limitations:

  • Sensitivity: Generally less sensitive than chromatographic methods for trace impurities.

  • Spectral Overlap: Complex mixtures can lead to overlapping signals, making quantification difficult.

Comparison with Alternative Reagents

The primary application of Sodium trichloromethanesulfonate monohydrate is likely as a trichloromethylating agent. Here, we compare it with other reagents used for this purpose.

ReagentAdvantagesDisadvantages
Sodium Trichloromethanesulfonate Monohydrate Likely a stable, easy-to-handle solid. Byproducts (sodium sulfite) are generally water-soluble and easily removed.Reactivity and scope may be less explored compared to other reagents.
Chloroform (with a strong base) Inexpensive and readily available.The use of strong bases can be problematic for base-sensitive substrates. Can lead to side reactions like the Cannizzaro reaction with aldehydes.[8]
Sodium Trichloroacetate A solid reagent that can generate the trichloromethyl anion upon decarboxylation.[9][10]The decarboxylation often requires elevated temperatures.
Trichloromethanesulfonyl Chloride A commercially available liquid reagent.[11]Can be corrosive and moisture-sensitive.

The choice of reagent will depend on the specific substrate, reaction conditions, and desired outcome. Sodium trichloromethanesulfonate monohydrate offers the potential for a mild and convenient method for trichloromethylation.

Conclusion and Recommendations

The purity of Sodium trichloromethanesulfonate monohydrate is critical for its successful application in pharmaceutical synthesis. A comprehensive assessment of its purity should involve a combination of analytical techniques.

  • HPLC-UV is recommended as the primary method for determining the assay of the main component and for quantifying non-volatile organic impurities. The proposed method provides a solid starting point for method development and validation.

  • Ion Chromatography is the preferred method for quantifying inorganic anionic impurities.

  • GC-MS is ideal for the analysis of residual solvents and volatile starting materials.

  • NMR Spectroscopy serves as an excellent orthogonal technique for structural confirmation and can be used for quantitative purity assessment.

When selecting a trichloromethylating agent, Sodium trichloromethanesulfonate monohydrate presents a potentially advantageous profile due to its solid nature and the likely ease of byproduct removal. However, its reactivity and scope should be carefully evaluated for each specific application and compared against established alternatives.

This guide provides a framework for researchers and drug development professionals to approach the purity assessment of Sodium trichloromethanesulfonate monohydrate with scientific rigor, ensuring the quality and reliability of this important synthetic reagent.

References

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. Available from: [Link]

  • Reagecon. Pharmacopoeia Standards & Reagents. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. Available from: [Link]

  • Jensen, A. B., & Lindhardt, A. T. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1174–1183. Available from: [Link]

  • European Pharmacopoeia. (2011). 4. REAGENTS. Available from: [Link]

  • Scribd. European Pharmacopoeia Reagents Guide. Available from: [Link]

  • Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenylation, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 1176–1210. Available from: [Link]

  • Renaud, P., et al. (2016). Trichloromethanesulfonyl Chloride: A Chlorinating Reagent for Aldehydes. The Journal of Organic Chemistry, 81(3), 1251-1255. Available from: [Link]

  • Damian, E., Eriksson, L., & Sandström, M. (2006). Sodium trichloromethanesulfonate monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 9), m419–m420. Available from: [Link]

  • Organic Syntheses. phenyl(trichloromethyl)mercury. Available from: [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

  • Damian, E., Eriksson, L., & Sandström, M. (2006). Sodium trichloromethanesulfonate monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 9), m419–m420. Available from: [Link]

  • Scribd. Validated HPLC Methods. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. Available from: [Link]

  • Rizk, M., Taha, E., & Abdallah, Y. (2015). Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. Journal of Chromatographic Science, 53(4), 543-549. Available from: [Link]

  • Makulski, W., Szyprowska, A., & Jackowski, K. (2019). Multinuclear Magnetic Resonance Study of Sodium Salts in Water Solutions. Molecules, 24(24), 4434. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Available from: [Link]

  • RWTH Publications. High-resolution compact NMR spectroscopy for structure elucidation, process control and reaction monitoring. Available from: [Link]

  • ResearchGate. A High-Resolution Solid-State 23Na NMR Study of Sodium Complexes with Solvents, Small Ligand Molecules, and Ionophores. 23Na Chemical Shifts as Means for Identification and Characterization of Ion–Ion, Ion–Solvent, and Ion–Ligand Interactions. Available from: [Link]

Sources

Safety Operating Guide

Sodium trichloromethanesulfonate monohydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Sodium Trichloromethanesulfonate Monohydrate: Advanced Laboratory Handling and Disposal Protocols

As a researcher or drug development professional working with specialized halogenated reagents, mastering the lifecycle management of your chemicals is just as critical as the assays you perform. Sodium trichloromethanesulfonate monohydrate (


) is a specialized salt often utilized as a reactive intermediate, a specialized surfactant, or a precursor in advanced synthetic pathways.

While the sodium salt is inherently more stable than its highly reactive acidic counterpart (trichloromethanesulfonic acid), it requires rigorous, highly regulated disposal protocols. Improper disposal risks severe environmental toxicity, the generation of highly corrosive gases upon unregulated heating, and dangerous cross-reactions in laboratory waste streams.

This guide provides a comprehensive, self-validating operational and disposal framework built on core physicochemical principles to ensure total environmental and personnel safety.

Physicochemical Hazard Profile & Disposal Rationale

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The trichloromethyl (


) and sulfonate (

) groups dictate the handling logistics. By understanding why the molecule behaves the way it does, laboratory personnel can better anticipate hazards rather than merely reacting to them.

Table 1: Physicochemical Parameters Dictating Disposal Logistics

ParameterOperational SignificanceWaste Handling Mandate
Aqueous Solubility Highly soluble; can act as a mild phase-transfer agent or surfactant.Do not route to municipal drains. Standard wastewater bio-treatment cannot isolate or degrade the heavily halogenated moiety.
Halogen Mass Fraction Extremely high chloride concentration per mole.Mandates third-party incineration with alkaline exhaust scrubbing to capture generated

gas.
Thermal Decomposition Decomposes > 200°C, releasing highly toxic

,

, and

gases.
Incineration must occur in industrial rotary kilns operating above 1000°C to ensure complete bond cleavage.
Chemical Reactivity Protonates in the presence of strong mineral acids.Must be strictly segregated from acidic waste streams to prevent the generation of volatile, superacidic trichloromethanesulfonic acid.

Standard Operating Protocol: Waste Generation & Segregation

The following step-by-step methodology ensures that routine waste generated from synthetic workflows involving sodium trichloromethanesulfonate monohydrate is captured safely and compliantly [1].

Step 1: On-Site Segregation and Collection

  • Action: Collect all solid residue and liquid-dissolved waste into chemically compatible High-Density Polyethylene (HDPE) containers explicitly labeled as "Halogenated Organic Waste - Contains Sulfonates."

  • Causality: The robust non-polar matrix of HDPE resists degradation by dissolved halogenated salts. Segregation from standard organic solvents minimizes the risk of unwanted transesterification or radical reactions.

Step 2: Neutralization of Acidic Aqueous Streams

  • Action: If the salt is dissolved in acidic solutions during workup, gradually titrate the bulk waste mixture with dilute Sodium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) until the pH is stabilized between 6.5 and 8.0.
  • Causality: The [2] is stable at neutral pH. In highly acidic environments, it risks protonation into trichloromethanesulfonic acid, heavily increasing vapor pressure, inhalation hazards, and corrosive damage to the storage vessel.

  • Self-Validation Check: Dip a universal pH indicator strip into the homogenized waste carboy. The container is only approved for sealed storage once the strip confirms a stable pH of ~7.0. If the pH drops post-mixing, continue the buffering process.

Step 3: Secondary Containment & Staging

  • Action: Store the sealed, vented waste containers in a temperature-controlled, dry chemical waste accumulation area. Place containers in secondary containment trays rated to hold 110% of the largest vessel's volume.

  • Causality: Because this compound is a monohydrate, it is inherently hygroscopic. Storing it in a dry environment prevents external moisture from compromising the primary containment, which could lead to weeping or hazardous surface contamination[3].

Step 4: Certified High-Temperature Incineration

  • Action: Dispatch to a certified hazardous waste contractor specifically requesting "High-Temperature Rotary Kiln Incineration with Alkaline Scrubbing."

  • Causality: Temperatures exceeding 1000°C are required to overcome the high bond dissociation energies of the

    
     and 
    
    
    
    bonds. The alkaline scrubber (using an
    
    
    or
    
    
    spray) is biologically and ecologically necessary to convert the resulting
    
    
    and
    
    
    exhaust fumes into benign, solid salts (
    
    
    ,
    
    
    ) before atmospheric release.

RoutineDisposal Start Waste Generation (NaO3SCCl3·H2O) Segregate pH Adjust & Segregate (Target pH 6.5-8.0) Start->Segregate Prevent superacid formation Package HDPE Containment & GHS Labeling Segregate->Package Validation: pH test Incinerate High-Temp Incineration (>1000°C) Package->Incinerate Certified Contractor Hand-off Scrubber Alkaline Gas Scrubber (Neutralize SOx/HCl) Incinerate->Scrubber Treat toxic exhaust fumes Disposal Final Ash Disposal (Secure Landfill) Scrubber->Disposal

Figure 1: Standard operating workflow for the segregation, treatment, and disposal of halogenated sulfonate waste.

Emergency Spill Remediation Methodology

Accidental laboratory releases of the solid powder require immediate, calculated responses to prevent aerosolization and percutaneous (skin) absorption. The high polarity of the sulfonate group allows it to potentially act as an absorption enhancer if mixed with spilled laboratory solvents.

Step 1: Evacuation and PPE Donning

  • Action: Evacuate non-essential personnel from the spill radius. Responders must don double-layered nitrile gloves, tight-fitting chemical splash goggles, and a [4].

  • Causality: The fine crystalline nature of the monohydrate poses a severe localized inhalation risk. Double-gloving is strictly necessary as standard thin nitrile can experience breakthrough if the salt is dissolved in leaked organic co-solvents.

Step 2: Dry Mechanical Collection

  • Action: Using anti-static, non-sparking scoops and brushes, carefully sweep the dry powder into a wide-mouth hazardous waste jar. Do not use water to flush the dry spill.

  • Causality: Adding water to a dry salt spill instantly dissolves the compound, massively expanding the surface area of contamination, driving it into floor grout, and making total physical recovery practically impossible.

Step 3: Wet Decontamination

  • Action: Once the bulk solid is removed, wash the affected surface area with a dilute, mildly alkaline detergent solution. Use absorbent laboratory pads to soak up the wash water.

  • Causality: The surfactant-like properties of the dissolved salt mean it will readily emulsify in the detergent wash, allowing complete lift-off from the benchtop or floor.

  • Self-Validation Check: Visually inspect the surface under bright, angled lighting. Any residual "slickness" or crystalline film indicates remaining sulfonate. Re-wash until the surface is entirely matte and exhibits high friction. Place all used absorbent pads into the solid halogenated waste bin.

SpillResponse Spill Accidental Release (Powder/Crystal) Isolate Evacuate & Isolate Area Don PPE (N95/P100) Spill->Isolate Mitigate inhalation hazard DryCollect Dry Mechanical Collection (Non-sparking tools) Isolate->DryCollect Avoid water initially WetClean Alkaline Detergent Wash (Collect Wash Water) DryCollect->WetClean Remove trace residue Waste Consolidate as Halogenated Waste WetClean->Waste Ensure total containment

Figure 2: Step-by-step logical workflow for chemical spill containment and remediation.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management - RCRA Regulations." Available at:[Link]

  • Michigan Technological University (MTU) Environmental Health & Safety. "Hazardous Waste Collection and Disposal; Waste Descriptions." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." Available at: [Link]

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.